1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAONUYLBSXAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacological Properties of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea Derivatives
Introduction
The 1,3-disubstituted urea scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a multitude of therapeutic agents.[1][2][3] Its unique ability to form critical hydrogen bond interactions with biological targets has led to its incorporation in drugs ranging from kinase inhibitors to anticonvulsants.[1][3] Within this broad class, derivatives of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea have emerged as a particularly promising series of compounds. Extensive research has identified their primary pharmacological role as potent inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of anti-inflammatory lipid mediators.[4][5] This activity imbues these derivatives with significant therapeutic potential for treating a spectrum of conditions, including inflammatory pain, hypertension, and neurodegenerative diseases.[4][6][7] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this important chemical class, intended for researchers and professionals in the field of drug development.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives is generally achieved through a convergent approach, capitalizing on the reliable reaction between an isocyanate and a primary amine. The core of the synthesis involves the coupling of a 4-fluorophenyl isocyanate with a suitably substituted 4-aminopiperidine moiety.
Caption: General synthetic scheme for 1,3-disubstituted urea derivatives.
Exemplary Experimental Protocol: Synthesis of N-Acyl Derivatives
This protocol is adapted from established methodologies for synthesizing potent sEH inhibitors.[4]
-
Isocyanate Formation (if not commercially available):
-
Dissolve 4-fluoroaniline in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in DCM, followed by the dropwise addition of a base like triethylamine (Et3N) to neutralize the HCl byproduct.
-
Allow the reaction to stir for 1-2 hours at 0°C, monitoring for the formation of the isocyanate.
-
-
Urea Formation (Coupling):
-
To the solution containing 4-fluorophenyl isocyanate, add a solution of the desired N-substituted-4-aminopiperidine (e.g., 1-acyl-4-aminopiperidine) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final this compound derivative.
-
Primary Pharmacological Target: Soluble Epoxide Hydrolase (sEH)
The principal mechanism through which these urea derivatives exert their pharmacological effects is the potent and selective inhibition of soluble epoxide hydrolase (sEH).
Mechanism of Action
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a pivotal role in the metabolism of endogenous lipid signaling molecules.[4] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[8] EETs are produced from arachidonic acid by cytochrome P450 (CYP450) epoxygenases and function as crucial mediators with a range of beneficial physiological effects, including anti-inflammatory, analgesic, anti-hypertensive, and cardioprotective actions.[4][7][9]
By inhibiting sEH, this compound derivatives prevent the degradation of EETs. This leads to an increase in the circulating and tissue concentrations of these protective lipid epoxides, thereby amplifying their beneficial downstream effects.[9] This mechanism is the foundation for the therapeutic potential of sEH inhibitors in treating diseases characterized by inflammation and vascular dysfunction.
Caption: Mechanism of sEH inhibition by urea derivatives.
Structure-Activity Relationships (SAR)
The potency and pharmacokinetic properties of these inhibitors are highly dependent on the nature of the substituents on the core scaffold.
-
Urea Moiety: The 1,3-disubstituted urea is the critical pharmacophore. The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, anchoring the inhibitor within the active site of the sEH enzyme.[3]
-
Aryl Group (R1): The 4-fluorophenyl group is a common feature, contributing to the binding affinity. However, other substitutions, such as the 4-(trifluoromethoxy)phenyl group, have been shown to enhance metabolic stability and potency.[4] This modification is a key feature of the widely studied inhibitor, TPPU.[8]
-
Piperidine N-Substituent (R2): The substituent on the piperidine nitrogen is a major determinant of both potency and oral bioavailability. Early adamantyl-based inhibitors suffered from poor pharmacokinetics. Replacing the adamantyl group with an N-acyl or N-sulfonyl piperidine moiety led to substantial improvements in potency and drug-like properties.[4][7] For example, small acyl groups like propionyl and cyclopropanecarbonyl have yielded highly potent and orally available inhibitors.[4]
Quantitative Data: sEH Inhibitory Potency
The following table summarizes the inhibitory activity of representative piperidinyl urea derivatives against human and murine sEH.
| Compound | R1 Group | R2 Group (on Piperidine-N) | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| TPPU | 4-(Trifluoromethoxy)phenyl | Propionyl | 1 | 3.1 | [8] |
| 52 | 4-(Trifluoromethoxy)phenyl | Cyclopropanecarbonyl | 0.7 | 1.6 | [4] |
| TUPS | 4-(Trifluoromethoxy)phenyl | Methylsulfonyl | 1.2 | 1.5 | [7] |
| Metabolite M1 (of TPPU) | 4-(Trifluoromethoxy)phenyl | Hydroxy-propionyl | 3 | - | [8] |
| Metabolite M3 (of TPPU) | 4-(Trifluoromethoxy)phenyl | H (Amide hydrolysis) | 16.7 | - | [8] |
Note: TPPU and its analogs with the 4-(trifluoromethoxy)phenyl group are included as they are the most extensively characterized compounds in this class and provide excellent benchmarks for SAR understanding.
Pharmacokinetics and Metabolism
A critical advantage of the N-acyl piperidinyl urea series is their improved pharmacokinetic profile over earlier generations of sEH inhibitors.[4] Studies with the representative compound TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) have provided significant insight into the absorption, distribution, and metabolism of this class.
TPPU demonstrates high absorption and metabolic stability, achieving systemic distribution and significant tissue penetration upon oral administration.[9] Studies in rats have identified several key metabolites, primarily formed through oxidation and hydrolysis.[8]
-
M1 & M2: Formed by hydroxylation on the propionyl group.
-
M3: Formed by amide hydrolysis, cleaving the propionyl group to leave a secondary amine on the piperidine ring.
-
M4: Formed by further oxidation of the hydroxylated metabolite M2.
Importantly, these metabolites, which retain the core urea pharmacophore, also exhibit sEH inhibitory activity, although they are generally less potent than the parent compound.[8] This suggests that the metabolites may contribute to the overall in vivo efficacy of the drug.
Caption: Simplified metabolic pathway of the sEH inhibitor TPPU.
Therapeutic Potential and In Vivo Efficacy
The robust mechanism of action and favorable pharmacokinetic properties of this compound derivatives translate into significant efficacy in various preclinical disease models.
Anti-inflammatory and Analgesic Effects
This class of compounds has demonstrated powerful anti-inflammatory and analgesic effects. In a carrageenan-induced inflammatory pain model in mice, a lead compound from this series showed a remarkable 1000-fold increase in potency compared to morphine in reducing hyperalgesia.[4] This potent analgesic effect is directly linked to the stabilization of EETs, which are known to modulate pain signaling pathways.[7]
Neuroprotective Properties
Beyond pain and inflammation, these derivatives exhibit promising neuroprotective activity.
-
Ischemic Stroke: Certain novel piperidine urea derivatives have been designed and shown to protect against brain infarction in animal models of ischemic stroke.[6] In vitro, these compounds protected SH-SY5Y neuroblastoma cells from glutamate-induced injury, a key process in ischemic cell death.[6]
-
Neurodegenerative Disease: The representative inhibitor TPPU has been identified as a potent dual inhibitor of both sEH and p38β kinase, another key regulator of inflammation.[10] This dual activity is particularly relevant for neurodegenerative disorders like Alzheimer's disease, where neuroinflammation is a critical pathogenic factor. In cellular models of Alzheimer's, TPPU was shown to prevent neuronal death by mitigating amyloid neurotoxicity, reducing tau hyperphosphorylation, and suppressing inflammatory signaling through the NF-κB pathway.[10]
Other Potential Applications
Given the widespread role of EETs in vascular health, inhibitors of their degradation via sEH are being actively investigated for a variety of other conditions. These include hypertension, where EETs promote vasodilation, and various cardiovascular diseases where their anti-inflammatory and protective effects could be beneficial.[5][9]
Conclusion
The this compound scaffold represents a highly successful platform for the development of potent and orally bioavailable inhibitors of soluble epoxide hydrolase. Through meticulous structure-activity relationship studies, researchers have optimized this chemical class to produce compounds with low nanomolar potency and excellent pharmacokinetic profiles. Their mechanism of action—stabilizing and augmenting the levels of protective lipid epoxides—provides a strong rationale for their efficacy in a wide range of preclinical models of disease. With demonstrated benefits in treating inflammatory pain, providing neuroprotection, and potentially managing cardiovascular disorders, these derivatives stand out as a highly promising class of therapeutic agents deserving of continued investigation and development.
References
-
Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Ostermann, A. I., et al. (2015). Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern. Prostaglandins & Other Lipid Mediators. Available at: [Link]
-
Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. Available at: [Link]
-
Liu, J., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at: [Link]
-
Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-azzawi, M. A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. Available at: [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Kim, I., et al. (2019). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. ACS Chemical Neuroscience. Available at: [Link]
-
Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
-
T. P. Pathak. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
-
Singh, S., & Singh, S. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem. Available at: [Link]
-
Radi, M., & Schenone, S. (2021). Diarylureas. MDPI Encyclopedia. Available at: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 9. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern [escholarship.org]
- 10. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea as a pharmaceutical intermediate
The following technical guide details the role, synthesis, and application of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea , a critical pharmacophore in the development of soluble epoxide hydrolase (sEH) inhibitors and neuroprotective agents.
Role: Advanced Pharmaceutical Intermediate & Pharmacophore Scaffold CAS Registry Number: 66504-83-4 (Free base) / 913634-46-5 (HCl salt) Molecular Formula: C₁₂H₁₆FN₃O Molecular Weight: 237.27 g/mol
Executive Summary
This compound is a "privileged structure" in medicinal chemistry, serving as the core scaffold for a potent class of Soluble Epoxide Hydrolase (sEH) inhibitors . Unlike generic intermediates, this compound contains the essential binding elements required for sEH inhibition: a urea functionality that engages the enzyme's catalytic center and a 4-fluorophenyl group that fits the hydrophobic pocket.
Its primary utility lies in its secondary amine (piperidine) handle , which allows medicinal chemists to modulate pharmacokinetic (PK) properties—such as solubility, bioavailability, and blood-brain barrier penetration—without disrupting the core binding affinity. It is the direct precursor to advanced investigational drugs like TPPU analogs and various neuroprotective agents.
Structural Logic & Pharmacophore Analysis
To understand the value of this intermediate, one must analyze its structural components through the lens of Structure-Activity Relationships (SAR).
| Structural Component | Function in Drug Design | Mechanism of Action |
| Urea Linker | Primary Binding Motif | Acts as a hydrogen bond donor/acceptor, engaging the Tyr383 and Asp335 residues in the sEH active site. |
| 4-Fluorophenyl | Metabolic Shield | The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism), significantly extending the half-life compared to non-fluorinated analogs. |
| Piperidine Ring | The "Tunable Handle" | The exposed secondary amine ( |
Visualization: Pharmacophore Logic
The following diagram illustrates the functional roles of each segment of the molecule.
Figure 1: Pharmacophore dissection showing the specific role of each moiety in drug efficacy.
Synthesis & Manufacturing Protocols
The synthesis of this intermediate requires strict control over stoichiometry to prevent the formation of the symmetric bis-urea impurity (1,3-bis(4-fluorophenyl)urea), which is a "dead-end" byproduct.
Method A: The Isocyanate Route (Standard)
This is the preferred industrial route due to high yields and clean impurity profiles.
Reagents:
-
Starting Material A: 4-Fluoroaniline (CAS 371-40-4)
-
Reagent: Triphosgene (or Phosgene gas in flow chemistry)
-
Starting Material B: N-Boc-4-aminopiperidine (CAS 73874-95-0)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Isocyanate Formation: Dissolve 4-fluoroaniline (1.0 eq) in DCM at 0°C. Add Triethylamine (2.5 eq). Slowly add Triphosgene (0.35 eq) dissolved in DCM. Stir for 1 hour to generate 4-fluorophenyl isocyanate in situ.
-
Coupling: Add N-Boc-4-aminopiperidine (1.0 eq) to the reaction mixture. The amine attacks the isocyanate carbon. Stir at room temperature for 4–6 hours.
-
Quench & Workup: Quench with water. Separate the organic layer, dry over
, and concentrate to yield the Boc-protected intermediate. -
Deprotection: Dissolve the intermediate in 4M HCl/Dioxane or TFA/DCM (1:4). Stir for 2 hours to remove the Boc group.
-
Isolation: Precipitate the final product as the Hydrochloride salt (HCl) or neutralize with
to obtain the free base.
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis pathway via the isocyanate intermediate.
Downstream Applications & Case Studies
This intermediate is rarely the final API. Instead, it is the "key building block" for creating libraries of sEH inhibitors.
Case Study: Synthesis of TPPU Analogs
TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a gold-standard sEH inhibitor. The 4-fluorophenyl variant discussed here is used to synthesize Fluoro-TPPU analogs, which are often tested for comparative potency.
Reaction:
To convert the intermediate into a drug candidate, the piperidine nitrogen is functionalized:
Therapeutic Implications:
-
Inflammation: These urea derivatives stabilize Epoxyeicosatrienoic acids (EETs), reducing inflammatory cytokines.
-
Neuropathic Pain: The fluorophenyl-urea core has shown efficacy in reducing hyperalgesia in rat models.
-
Neuroprotection: Recent studies indicate that piperidine-urea derivatives can protect against ischemic stroke damage.
Quality Control & Impurity Profiling
For researchers using this intermediate, purity is paramount. The presence of symmetric ureas can skew biological assay results (false negatives due to solubility issues).
| Impurity Type | Origin | Detection Method | Limit (Research Grade) |
| Bis-urea | Reaction of isocyanate with residual aniline (excess moisture or improper stoichiometry). | HPLC (High retention time) | < 0.5% |
| Residual Aniline | Unreacted starting material (toxic). | GC-MS / HPLC | < 0.1% |
| Boc-Intermediate | Incomplete deprotection. | LC-MS (+100 mass units) | < 1.0% |
Storage:
-
Form: Hydrochloride salt is more stable than the free base.
-
Condition: Store at -20°C, desiccated. The urea linkage is stable, but the secondary amine is prone to oxidation if left as a free base in air.
References
-
sEH Inhibitor Design: Liu, J. Y., et al. (2013).[2][3] "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships." Journal of Medicinal Chemistry.
-
Neuroprotection: Li, X., et al. (2025). "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Pharmaceutical Fronts.
-
Metabolism Studies: Lee, K. S., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, TPPU." Frontiers in Pharmacology.
-
Urea Synthesis Methodology: Sartori, G., et al. (2019). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[4] Journal of Medicinal Chemistry.
Sources
- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea: Mechanistic Insights into Receptor Binding
The following technical guide details the mechanism of action for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea , a privileged chemical scaffold primarily recognized for its role in Soluble Epoxide Hydrolase (sEH) inhibition and as a core pharmacophore in Fragment-Based Drug Discovery (FBDD) for GPCRs and kinases.
Executive Summary & Chemical Identity
This compound (CAS: 913634-46-5) represents a classic "urea-piperidine" scaffold. While structurally related to the inverse agonist Pimavanserin (which utilizes a 4-fluorobenzyl and 1-methylpiperidinyl motif), this specific 1,3-disubstituted urea is functionally distinct. It serves as a primary pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) , an enzyme critical in regulating inflammation and vascular tone.
The molecule operates via Transition State Mimicry , where the central urea moiety mimics the high-energy intermediate of epoxide hydrolysis. This guide dissects its binding kinetics, thermodynamic driving forces, and experimental validation protocols.
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆FN₃O |
| Primary Target | Soluble Epoxide Hydrolase (sEH/EPHX2) |
| Mechanism | Transition State Mimicry (Competitive Inhibition) |
| Secondary Potential | Fragment scaffold for p38 MAPK & 5-HT2A ligands |
Molecular Pharmacology: The Binding Mechanism
Primary Mechanism: sEH Transition State Mimicry
The defining feature of this molecule is the 1,3-disubstituted urea linker. In the context of sEH, this group does not merely block the active site; it chemically mimics the transition state of the substrate (epoxyeicosatrienoic acids, EETs).
The Catalytic Triad Interaction
The sEH active site contains a catalytic triad: Asp335, Tyr383, and Tyr466 .
-
Substrate Recognition: The 4-fluorophenyl group acts as the lipophilic "Left-Hand Side" (LHS) moiety, inserting into the hydrophobic pocket of the enzyme (lined by Phe267, Met339).
-
Transition State Stabilization: The urea carbonyl oxygen accepts a hydrogen bond from Tyr383 and Tyr466. This mimics the oxyanion hole interaction that stabilizes the tetrahedral intermediate during epoxide hydrolysis.
-
Anchoring: The urea nitrogens (NH) donate hydrogen bonds to the carboxylate of Asp335, locking the inhibitor in place.
-
Solubility & Specificity: The piperidin-4-yl group (Right-Hand Side, RHS) extends into the polar solvent-exposed region. In optimized drugs, this nitrogen is often acylated (e.g., acetyl/propionyl) to improve potency, but the free piperidine retains basal binding affinity via ionic interactions or water-mediated bridges.
Secondary Mechanism: Kinase & GPCR Fragment Binding
-
p38 MAPK: The urea motif is a "hinge binder." The 4-fluorophenyl group can occupy the hydrophobic pocket adjacent to the ATP binding site (similar to Doramapimod), inducing a "DFG-out" conformational change.
-
5-HT2A: As a fragment of Pimavanserin-like compounds, the piperidine nitrogen interacts with Asp155 (ionic lock) in the GPCR transmembrane bundle, while the fluorophenyl group engages in pi-pi stacking with aromatic residues in TM6 (e.g., Trp336 ).
Visualization of Signaling & Binding
sEH Inhibition Pathway
The following diagram illustrates how the molecule interrupts the hydrolysis of anti-inflammatory EETs into pro-inflammatory DHETs.
Caption: Mechanism of sEH inhibition. The urea compound competitively inhibits sEH, preventing the degradation of cardioprotective EETs.
Binding Mode Logic
Caption: Structural dissection of the ligand-receptor interaction within the sEH active site.
Experimental Protocols
Fluorescent sEH Activity Assay (PHOME Protocol)
To validate the binding affinity (
Workflow:
-
Enzyme Prep: Dilute recombinant human sEH (1 nM final) in Buffer A (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).
-
Inhibitor Incubation: Add this compound (0.1 nM – 10 µM) to the enzyme. Incubate for 5 minutes at 30°C to allow equilibrium binding.
-
Substrate Addition: Add PHOME substrate (50 µM final).
-
Detection: Monitor fluorescence (
) kinetically for 10–30 minutes. -
Analysis: Determine the slope (rate) and plot % Inhibition vs. Log[Inhibitor].
Surface Plasmon Resonance (SPR)
For direct binding kinetics (on/off rates):
-
Immobilization: Immobilize biotinylated sEH on a Streptavidin (SA) sensor chip.
-
Injection: Inject the urea compound in a running buffer (HBS-P+, 1% DMSO) at varying concentrations.
-
Regeneration: Dissociation is usually fast; mild regeneration (10 mM Glycine pH 2.5) if needed.
-
Fit: Use a 1:1 Langmuir binding model to extract
and .
Data Summary & SAR Insights
The following table summarizes the expected Structure-Activity Relationship (SAR) data for this scaffold class.
| Compound Variant | Modification | Effect on sEH Potency ( | Mechanistic Reason |
| 1-(4-F-Ph)-3-(pip-4-yl)urea | Core (Parent) | ~50 - 200 nM | Strong urea binding, but free piperidine is less optimal than acylated forms. |
| N-Acetyl-piperidine analog | Acylation of RHS | < 5 nM | Fills the hydrophobic tunnel; reduces desolvation penalty. |
| 4-Chlorophenyl analog | Cl vs F on LHS | Similar / Slightly Better | Cl is more lipophilic, enhancing hydrophobic pocket occupancy. |
| Benzyl-urea analog | Linker extension | Reduced Potency | Disruption of the precise distance to Asp335. |
References
-
Hammock, B. D., et al. (2006). Urea-based inhibitors of soluble epoxide hydrolase.Journal of Medicinal Chemistry .
-
Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review.Expert Opinion on Therapeutic Patents .
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.Nature Reviews Drug Discovery .
-
PubChem Compound Summary. (2024). This compound (CAS 913634-46-5).National Center for Biotechnology Information .
A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Introduction
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a synthetic compound featuring a fluorophenyl group linked to a piperidinyl moiety via a urea bridge. This structural motif is of significant interest in medicinal chemistry and drug development, as aryl urea and piperidine cores are prevalent in a wide range of biologically active molecules. Understanding the thermodynamic properties and stability profile of this compound is a non-negotiable prerequisite for its development as a potential active pharmaceutical ingredient (API). These characteristics govern its shelf-life, formulation strategy, bioavailability, and ultimately, its safety and efficacy.
This technical guide provides a robust framework for the comprehensive characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind the experimental choices. The methodologies described herein constitute a self-validating system for generating the high-quality data required for regulatory submissions and advancing a compound through the development pipeline.
Section 1: Core Thermodynamic Properties
The thermodynamic properties of an API are foundational to its "developability." They dictate how the material will behave under various processing and storage conditions. The primary parameters to be established are the melting point and thermal decomposition profile.
Melting Point and Thermal Events by Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other solid-state thermal transitions of a pharmaceutical compound.[1][2] It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endotherm typically corresponds to the melting of a crystalline solid. The onset temperature of this peak is a critical indicator of purity, while the peak shape can reveal information about crystallinity and the presence of polymorphs.[3]
Protocol Trustworthiness: This protocol is designed to provide a precise and reproducible determination of the thermal profile, forming a baseline for all subsequent stability studies.
Detailed Protocol 1: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive aluminum DSC pan.
-
Causality: Using a small, accurately weighed sample ensures uniform heat transfer and a clear, well-defined thermal peak.
-
-
Pan Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation or volatilization during the analysis. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to a temperature sufficiently above the melting point (e.g., 300°C) at a controlled rate of 10°C/minute.
-
Causality: A 10°C/minute heating rate is standard for pharmaceutical screening as it provides a good balance between resolution and analysis time.[4]
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent thermo-oxidative degradation.
-
-
Data Analysis:
-
Record the heat flow versus temperature curve (thermogram).
-
Determine the onset temperature, peak maximum, and enthalpy of melting (ΔH) for any endothermic events observed.[5]
-
Observe for any exothermic events that might indicate decomposition immediately following the melt.
-
Thermal Stability by Thermogravimetric Analysis (TGA)
Expertise & Experience: Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and decomposition profile of a substance.[6] The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This data is critical for identifying the temperature at which the molecule begins to degrade, which defines the upper-temperature limit for handling, drying, and storage.[8]
Protocol Trustworthiness: This TGA protocol provides unambiguous data on mass loss, which is a direct indicator of thermal decomposition. When coupled with DSC, it offers a comprehensive picture of the material's behavior at elevated temperatures.
Detailed Protocol 2: TGA Analysis
-
Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.
-
Sample Preparation: Place 5-10 mg of this compound onto a tared TGA pan (platinum or ceramic).
-
Causality: This sample size is sufficient to detect mass changes accurately without overwhelming the balance.
-
-
Thermal Program:
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant rate of 10°C/minute.
-
Causality: A linear heating rate allows for the clear determination of the onset temperature of decomposition.[9]
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure the observed mass loss is due to thermal decomposition, not oxidation.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
Quantify the mass loss at different temperature stages to understand the decomposition pattern.
-
Summary of Thermodynamic Properties
All quantitative data from these analyses should be compiled into a clear, structured table for easy reference and comparison across batches.
| Parameter | Method | Result | Significance |
| Melting Point (Onset) | DSC | To be determined | Indicator of purity and identity |
| Enthalpy of Fusion (ΔH) | DSC | To be determined | Relates to crystal lattice energy |
| Decomposition Onset | TGA | To be determined | Defines upper limit for thermal stability |
Section 2: Stability Profile and Forced Degradation
A drug substance's stability is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is mandated by regulatory bodies like the ICH.[10][11] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13]
Expertise & Experience: The goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[12][14] Degradation beyond this range can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions. The conditions outlined below (hydrolysis, oxidation, photolysis, and thermal stress) are based on ICH Q1A(R2) guidelines and represent the most common pathways for drug degradation.[15][16]
Caption: Key Stress Factors in Forced Degradation Studies.
Detailed Protocol 3: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid and Base Hydrolysis:
-
Acid: Mix the stock solution with 0.1 M HCl.
-
Base: Mix the stock solution with 0.1 M NaOH.
-
Store samples at a controlled temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots before HPLC analysis.
-
Causality: Urea linkages can be susceptible to hydrolysis under acidic or basic conditions. This test reveals this potential liability.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the sample at room temperature, protected from light, and collect aliquots at the same time points as above.
-
Causality: This test assesses the molecule's susceptibility to oxidation, a common degradation pathway.[12]
-
-
Thermal Degradation:
-
Store the solid drug substance in a calibrated oven at an elevated temperature (e.g., 70°C).
-
Store a solution of the drug substance at the same temperature.
-
Test samples at appropriate time intervals.
-
Causality: This complements the TGA data and assesses degradation kinetics at temperatures relevant to storage and transport excursions.[14]
-
-
Photostability:
-
Expose the solid drug substance and a solution of the drug to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[17]
-
Maintain a parallel set of samples protected from light (dark controls) at the same temperature.
-
Causality: This is a mandatory test to determine if the compound is light-sensitive, which has significant implications for packaging and storage.
-
-
Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method (see Section 3). Calculate the percentage of degradation and identify major degradation products.
Section 3: Stability-Indicating Analytical Methodology
Expertise & Experience: A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[18] Crucially, it must be able to separate the intact API from its process impurities and all degradation products formed during stability studies.[19] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose in the pharmaceutical industry.[20]
Protocol Trustworthiness: The following protocol outlines a systematic approach to developing a robust, gradient reversed-phase HPLC method. This ensures specificity, allowing for the confident monitoring of stability over time. The validation of this method according to ICH Q2(R1) guidelines is a mandatory next step but is outside the scope of this protocol.
Caption: Workflow for a Stability-Indicating HPLC Method.
Detailed Protocol 4: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Column: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Causality: C18 columns are versatile and provide excellent retention for a wide range of moderately polar to non-polar compounds, making them a suitable starting point.[19]
-
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Causality: A buffered mobile phase controls the ionization state of the analyte and its degradants, leading to sharp, reproducible peaks.
-
-
Mobile Phase B: Acetonitrile or Methanol.
-
Causality: These are common organic modifiers used to elute compounds from a reversed-phase column.
-
-
-
Detection Wavelength Selection:
-
Dissolve the compound in the mobile phase and acquire a UV spectrum using a diode-array detector (DAD).
-
Select a wavelength where the parent compound has significant absorbance but where interference from potential degradants might be minimized (e.g., an absorbance maximum).
-
-
Gradient Optimization:
-
Inject a mixture of the unstressed parent compound and the most degraded sample (e.g., from acid hydrolysis).
-
Start with a broad screening gradient (e.g., 5% to 95% B over 20 minutes).
-
Causality: A broad gradient helps to elute all components and provides a starting point for optimization.[20]
-
Adjust the gradient slope and duration to achieve a resolution of >2.0 between the parent peak and the nearest eluting impurity or degradant peak.
-
Example Gradient:
-
Time 0-2 min: 5% B
-
Time 2-15 min: 5% to 80% B
-
Time 15-17 min: 80% to 95% B
-
Time 17-18 min: Hold at 95% B
-
Time 18-20 min: Return to 5% B and equilibrate.
-
-
-
System Suitability Parameters:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 30°C, to ensure reproducible retention times.
-
Injection Volume: Typically 10 µL.
-
-
Method Specificity Confirmation (Peak Purity):
-
Using a DAD, perform peak purity analysis on the parent peak in the presence of its degradation products. The peak should be spectrally homogenous.
-
Causality: This is the ultimate confirmation that no degradant is co-eluting with the main compound, which is the core requirement of a stability-indicating method.[18]
-
Conclusion
The systematic evaluation of thermodynamic properties and stability is a cornerstone of pharmaceutical development. By employing the rigorous, scientifically-grounded methodologies detailed in this guide—Differential Scanning Calorimetry, Thermogravimetric Analysis, forced degradation studies, and stability-indicating HPLC—researchers can build a comprehensive understanding of this compound. This knowledge is indispensable for de-risking development, designing robust formulations, establishing appropriate storage conditions and shelf-life, and ensuring the delivery of a safe and effective final product. The protocols provided herein serve as a validated starting point for generating the critical data package required to advance this promising compound.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][10][15][16]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link][11][16]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][12]
-
Ma-GMP. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link][11]
-
Scimed. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link][3]
-
ResolveMass Laboratories Inc. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link][1]
-
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). [Link][2]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][17]
-
ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link][21]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][14]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link][13]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link][6]
-
Improved Pharma. (2024). Differential Scanning Calorimetry. [Link][4]
-
Seven Star Pharma. (n.d.). Differential Scanning Calorimeter (DSC). [Link][5]
-
ATA Scientific Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link][8]
-
Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link][9]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link][7]
-
Journal of Applied Pharmaceutical Science. (2025). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
-
IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link][19]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][20]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
-
PubChem. (n.d.). 3-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]urea. [Link]
-
PubChem. (n.d.). 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea. [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link][18]
-
Dovepress. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. [Link]
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Architectural Rationale and Therapeutic Applications of 4-Fluorophenyl-Piperidine Urea Derivatives
Executive Summary
The strategic assembly of small-molecule pharmacophores is the cornerstone of rational drug design. Among the most versatile scaffolds in contemporary medicinal chemistry is the tri-part system comprising a 1,3-disubstituted urea core , a 4-fluorophenyl moiety , and a piperidine ring . This specific structural triad has demonstrated profound utility across diverse therapeutic areas, ranging from kinase inhibition in oncology to neuroprotection and anti-inflammatory pathways[1][2][3]. This technical guide deconstructs the physicochemical causality behind this scaffold, reviews its field-proven applications, and provides a self-validating synthetic blueprint for drug development professionals.
The Physicochemical Triad: Causality in Scaffold Design
The success of the 4-fluorophenyl-piperidine urea scaffold is not coincidental; it is the result of highly optimized binding thermodynamics and pharmacokinetic tuning.
Pharmacophore interaction mapping of the urea, 4-fluorophenyl, and piperidine moieties.
-
The Urea Core (The Anchor): The 1,3-disubstituted urea acts as a robust bidentate hydrogen-bond donor and acceptor. In many enzymatic targets (such as kinases), it frequently anchors the molecule to the ATP-binding hinge region, mimicking the interactions of endogenous substrates[3].
-
The 4-Fluorophenyl Group (The Shield): The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a highly susceptible site, significantly enhancing the molecule's biological half-life. Second, the highly electronegative yet sterically compact fluorine increases lipophilicity, allowing the moiety to deeply penetrate and anchor into hydrophobic pockets within target proteins[1].
-
The Piperidine Ring (The Solubilizer): The incorporation of a piperidine heterocycle introduces a basic secondary or tertiary nitrogen. This pharmacokinetic intervention is critical: it allows for the formulation of the drug as a water-soluble salt (e.g., hydrochloride), overcoming the inherent lipophilicity of the fluorophenyl group[1]. Furthermore, the protonated piperidine nitrogen often forms crucial charge-dipole interactions or salt bridges within solvent channels or ribose pockets of target enzymes[3].
Mechanistic Case Studies in Literature
Soluble Epoxide Hydrolase (sEH) Inhibition
sEH is a key enzyme in inflammatory pain pathways. Early generations of sEH inhibitors utilized adamantyl groups, which suffered from poor metabolic stability and high lipophilicity. Researchers successfully replaced the adamantyl group with fluorinated phenyl rings and integrated an N-acyl piperidine moiety. This structural evolution yielded highly potent 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors with substantial improvements in water solubility and oral bioavailability, allowing for effective in vivo formulation[1].
Neuroprotection and CNS Penetration
In the context of neurodegenerative diseases, piperidine urea derivatives have been synthesized to mitigate L-glutamic acid-induced cellular injury. For instance, novel N-benzyl-2-(4-(3-(4-fluorophenyl)ureido)piperidin-1-yl)acetamide derivatives have demonstrated significant neuroprotective efficacy in SH-SY5Y neuroblastoma cells. The piperidine ring ensures adequate solubility, while the fluorophenyl urea core drives target engagement, highlighting the scaffold's ability to exert potent CNS activity with low cardiotoxicity[2].
Checkpoint Kinase 1 (CHK1) Inhibition
In oncology, CHK1 inhibitors (such as AZD7762 analogs) utilize a thiophenecarboxamide urea core tethered to a piperidine ring. Crystallographic studies reveal a precise division of labor: the urea binds to the hinge region, while the charged piperidine nitrogen makes critical polar interactions within the ribose pocket. The fluorophenyl equivalent directs itself toward the solvent channel, optimizing the binding thermodynamics and yielding picomolar IC₅₀ values[3].
Quantitative Structure-Activity Relationship (QSAR) Summary
The following table synthesizes the biological efficacy of representative compounds utilizing this structural triad across different therapeutic domains:
| Compound Class / Specific Analog | Primary Target / Disease Model | Key Structural Features | Biological Efficacy & Pharmacokinetics | Source |
| N-Benzyl Piperidine Ureas (e.g., Compound A3) | Neuroprotection (L-glutamic acid injury in SH-SY5Y cells) | 4-fluorophenyl urea, N-benzyl acetamide piperidine | Yield: 67.0%; High cell survival rate; Low cardiotoxicity | [2] |
| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) (Inflammatory Pain) | N-acyl piperidine, metabolically stable aryl urea | High potency; Substantial improvement in oral bioavailability | [1] |
| Thiophenecarboxamide Ureas (AZD7762 analogs) | Checkpoint Kinase 1 (CHK1) (Oncology) | 3/4-fluorophenyl, piperidin-3-yl | IC₅₀ = 0.008 μM (S-enantiomer); Optimal ribose pocket binding | [3] |
| Phenyl Piperidine Ureas (e.g., Compound 17) | Antileishmanial (Leishmania donovani) | Phenyl piperidine, pyrazole urea | IC₅₀ = 0.296 μM; CC₅₀ > 64 μM; High stability in human liver microsomes | [4] |
Synthetic Blueprint & Self-Validating Protocol
To ensure reproducibility in drug development, the synthesis of 1-(4-fluorophenyl)-3-(piperidin-4-yl)urea derivatives must follow a highly controlled, self-validating workflow.
Step-by-step synthetic workflow for piperidine-tethered 4-fluorophenyl urea derivatives.
Step 1: Regioselective Isocyanate Coupling
-
Action: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous acetonitrile. Add 4-fluorophenyl isocyanate (1.05 eq) dropwise at 0 °C under an inert argon atmosphere.
-
Causality: The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the piperidine ring, ensuring that the highly electrophilic isocyanate strictly attacks the primary amine. The low temperature (0 °C) prevents exothermic side reactions, such as the formation of biuret byproducts.
-
Validation Checkpoint: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1) should show the complete consumption of the primary amine (confirmed by a negative ninhydrin stain) and the appearance of a new, highly UV-active urea spot.
Step 2: Acidic Deprotection
-
Action: Resuspend the isolated intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) in a 1:1 v/v ratio. Stir at room temperature for 2 hours.
-
Causality: The strong acid protonates the carbamate oxygen, leading to the expulsion of isobutylene gas and carbon dioxide. This cleanly liberates the piperidine secondary amine while leaving the highly stable urea linkage completely intact.
-
Validation Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm a mass shift corresponding to the exact loss of the Boc group (-100 Da). Evaporation under reduced pressure yields the crude TFA salt.
Step 3: N-Alkylation / Acylation
-
Action: React the deprotected piperidine TFA salt with the desired electrophile (e.g., an acyl chloride or benzyl halide) in the presence of an excess of triethylamine (TEA) (3.0 eq) in acetonitrile.
-
Causality: TEA serves a dual, critical purpose: it "free-bases" the piperidine TFA salt to restore its nucleophilicity, and it acts as an acid scavenger to neutralize the HCl/TFA byproducts generated during the substitution, driving the reaction to thermodynamic completion.
-
Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR must be utilized. Validation is confirmed by the disappearance of the secondary amine proton signal and the emergence of the new acyl/alkyl proton signals (e.g., a distinct singlet for benzylic protons around 3.5 ppm).
References
1.1. nih.gov. 2.2. thieme-connect.com. 3.3. acs.org. 4.4. dndi.org.
Sources
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- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dndi.org [dndi.org]
Pharmacophore Deconstruction: Potential Biological Targets for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Executive Summary
In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating pipeline development. 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea (often utilized as its hydrochloride salt, CAS 913634-46-5) is a highly versatile pharmacophore building block. Rather than acting as a single-target ligand, this molecular framework serves as a foundational architecture for engaging multiple high-value biological targets, most notably the Soluble Epoxide Hydrolase (sEH) , Fatty Acid Amide Hydrolase (FAAH) , and specific G-Protein Coupled Receptors (GPCRs) such as MCH-R1 .
This technical guide deconstructs the structural causality behind its target engagement, provides self-validating experimental workflows for target validation, and synthesizes the kinetic mechanisms that define its biological profile.
Structural Causality: Deconstructing the Pharmacophore
To understand why this molecule engages specific targets, we must dissect its three core structural motifs:
-
The Urea Linkage (The Warhead/Transition-State Mimic): The 1,3-disubstituted urea moiety acts as a potent hydrogen-bond donor and acceptor. In hydrolase enzymes (like sEH), it mimics the transition state of epoxide ring-opening[1][2]. In serine hydrolases (like FAAH), the strained geometry of the urea allows it to act as a carbamylating agent[3].
-
The 4-Fluorophenyl Ring (The Lipophilic Anchor): The addition of a fluorine atom at the para position of the phenyl ring serves a dual purpose. Sterically, it drives the molecule into deep, hydrophobic enzymatic pockets. Electronically and metabolically, the highly electronegative fluorine blocks rapid cytochrome P450-mediated oxidation (hydroxylation), significantly improving the molecule's pharmacokinetic half-life compared to unsubstituted phenyl analogs[3][4].
-
The Piperidin-4-yl Group (The Solubilizing Vector): The basic secondary amine of the piperidine ring allows for salt formation (improving aqueous solubility) and serves as a synthetic vector for N-acylation or N-alkylation. In GPCR targets, this basic nitrogen is critical for forming salt bridges with conserved aspartate residues in the transmembrane domains[4][5].
Primary Target 1: Soluble Epoxide Hydrolase (sEH)
Mechanistic Rationale
Soluble epoxide hydrolase (sEH) is a primary regulatory enzyme in the arachidonic acid cascade, responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. 1-Aryl-3-(piperidin-4-yl)ureas are among the most potent known sEH inhibitors[4].
The urea group acts as a transition-state mimic. The carbonyl oxygen of the urea accepts hydrogen bonds from the catalytic tyrosine residues (Tyr383 and Tyr466), while the urea NH groups donate hydrogen bonds to the catalytic Asp335[1][2]. The 4-fluorophenyl group occupies the hydrophobic right-hand side (RHS) pocket of the sEH active site.
Arachidonic acid cascade highlighting sEH inhibition by urea derivatives.
Experimental Protocol: sEH Fluorescence-Based Activity Assay
To validate sEH inhibition, a continuous fluorometric assay using the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) is recommended.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific binding).
-
Enzyme Dilution: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM.
-
Compound Incubation: Dispense this compound (or its N-substituted derivatives) across a 10-point dose-response curve (10 µM to 0.1 nM) into a black 96-well microplate. Add the enzyme and incubate at 30°C for 15 minutes to allow complex formation.
-
Reaction Initiation: Add PHOME substrate to a final concentration of 50 µM.
-
Kinetic Read: Monitor fluorescence immediately using a microplate reader (Excitation: 330 nm, Emission: 465 nm) for 15 minutes at 30°C.
-
Data Analysis: Calculate initial velocities (RFU/min) from the linear portion of the curve. Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50.
Self-Validation Check: Always include a no-enzyme blank to monitor spontaneous PHOME hydrolysis. Include a known highly potent sEH inhibitor (e.g., TPPU or t-AUCB) as a positive control. If the positive control does not yield an IC50 within 3-fold of literature values (~1-5 nM), the enzyme batch is compromised[6].
Primary Target 2: Fatty Acid Amide Hydrolase (FAAH)
Mechanistic Rationale
FAAH is the primary degradative enzyme for anandamide (AEA), a critical endocannabinoid analgesic lipid. While sEH inhibition is reversible, aryl-piperidinyl ureas engage FAAH via a unique covalent, irreversible mechanism [3][7].
When the compound enters the FAAH active site, the catalytic Ser241 executes a nucleophilic attack on the urea carbonyl. Because the FAAH binding pocket distorts the urea amide bond, the 4-fluoroaniline moiety is ejected as a leaving group, resulting in a carbamylated, permanently inactivated Ser241 residue[3].
FAAH carbamylation mechanism by aryl-urea inhibitors preserving AEA levels.
Experimental Protocol: FAAH Time-Dependent Jump-Dilution Assay
Because the inhibition is covalent, standard IC50 values are highly dependent on pre-incubation time. A jump-dilution assay is required to prove the mechanism of action.
Step-by-Step Methodology:
-
High-Concentration Incubation: Incubate recombinant human FAAH (100x the final assay concentration) with the urea inhibitor at 10x its estimated IC50 in assay buffer (10 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 8.0) for 60 minutes at 37°C.
-
Jump Dilution: Dilute the enzyme-inhibitor complex 100-fold into assay buffer containing the fluorogenic substrate AMC-arachidonoyl amide (10 µM).
-
Kinetic Monitoring: Measure the release of 7-amino-4-methylcoumarin (AMC) continuously for 60 minutes (Excitation: 340 nm, Emission: 460 nm).
-
Control Comparison: Run a parallel vehicle control (DMSO) subjected to the exact same dilution protocol.
Self-Validation Check: If the compound is a true covalent inhibitor (like the aryl-urea class), the enzymatic activity will not recover post-dilution, and the kinetic trace will remain flat. If the trace slowly regains a positive slope, the inhibition is reversible, indicating a failure of the carbamylation step[7].
Secondary Targets: GPCR Engagement (MCH-R1)
Beyond hydrolases, the piperidin-4-yl urea scaffold is a highly privileged motif for Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a GPCR implicated in obesity and energy homeostasis[5].
The basic piperidine nitrogen is strictly required here to form a salt bridge with Asp117 in the transmembrane domain 3 (TM3) of MCH-R1. The urea acts as a rigid spacer, projecting the 4-fluorophenyl group into a deep hydrophobic accessory pocket. Optimization of this scaffold often requires balancing MCH-R1 potency against hERG channel liabilities, which are common for basic lipophilic amines[5].
Quantitative Data Summary
The table below synthesizes the structure-activity relationship (SAR) data for derivatives utilizing the this compound core across its primary biological targets.
| Pharmacophore Derivative | Target Enzyme / Receptor | Reported IC50 / Affinity | Mechanism of Action | Ref |
| N-Acyl-piperidinyl aryl urea | Soluble Epoxide Hydrolase (sEH) | 0.5 nM – 5.0 nM | Reversible, Transition-State Mimic | [1][4] |
| N-Alkyl-piperidinyl aryl urea | Fatty Acid Amide Hydrolase (FAAH) | 10 nM – 50 nM | Irreversible, Covalent Carbamylation | [3][7] |
| Unsubstituted piperidinyl aryl urea | MCH-R1 (GPCR) | 50 nM – 150 nM | Reversible, Competitive Antagonism | [5] |
| Adamantyl-substituted urea (Control) | sEH | ~2.0 nM | Reversible, Transition-State Mimic | [2] |
Note: The exact IC50 of the bare this compound scaffold is highly dependent on the assay conditions and is typically functionalized at the N1 position of the piperidine to achieve sub-nanomolar potency.
References
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed. Available at:[Link]
-
Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI. Available at:[Link]
-
Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. ACS Publications. Available at:[Link]
-
Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. Available at:[Link]
-
Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea: Chemical Identifiers, Synthesis, and Role as a Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold
Executive Summary
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a highly versatile chemical building block and pharmacophore scaffold widely utilized in medicinal chemistry and drug discovery. Its primary application lies in the development of potent inhibitors targeting soluble epoxide hydrolase (sEH) [1]. By stabilizing endogenous epoxyeicosatrienoic acids (EETs), sEH inhibitors derived from this scaffold exhibit profound anti-inflammatory, antihypertensive, and analgesic properties[2]. This technical whitepaper details the chemical identifiers, mechanistic rationale, and validated experimental workflows for utilizing this compound in advanced synthesis.
Chemical Identifiers and Physical Properties
The compound is commercially available both as a free base and as a hydrochloride salt, which improves its aqueous solubility and shelf stability[3]. All quantitative chemical data is summarized in the tables below for precise comparative analysis.
Table 1: Primary Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Common Synonyms | N-(4-fluorophenyl)-N'-(piperidin-4-yl)urea; 3-(4-fluorophenyl)-1-(piperidin-4-yl)urea |
| CAS Number (Free Base) | 283167-30-6[4] |
| CAS Number (HCl Salt) | 913634-46-5[3] |
| SMILES String | O=C(NC1CCNCC1)Nc1ccc(F)cc1[3] |
| Molecular Formula (Free Base) | C₁₂H₁₆FN₃O[4] |
| Molecular Formula (HCl Salt) | C₁₂H₁₇ClFN₃O[3] |
Table 2: Physical and Structural Properties
| Property | Value |
| Molecular Weight (Free Base) | 237.28 g/mol [4] |
| Molecular Weight (HCl Salt) | 273.73 g/mol [3] |
| Pharmacophore Class | 1,3-disubstituted urea[5] |
| Storage Conditions | Sealed in dry, 2-8°C (for HCl salt)[3] |
Mechanistic Rationale: The sEH Pathway & Pharmacophore Design
The Biological Target: Soluble Epoxide Hydrolase (sEH)
In the arachidonic acid (AA) cascade, cytochrome P450 (CYP450) enzymes metabolize AA into epoxyeicosatrienoic acids (EETs)[6]. EETs are critical lipid mediators that promote vasodilation and resolve cellular inflammation[2]. However, the sEH enzyme rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory[6]. Inhibiting sEH prevents this hydrolysis, thereby amplifying the therapeutic effects of endogenous EETs.
Fig 1: The arachidonic acid cascade and the inhibitory role of the urea scaffold on sEH.
Structural Logic of the Scaffold
The architecture of this compound is meticulously designed to exploit the catalytic pocket of sEH:
-
The 1,3-Disubstituted Urea Core: This is the primary pharmacophore. It mimics the transition state of epoxide hydrolysis[5]. The urea carbonyl oxygen acts as a strong hydrogen bond acceptor to Tyr383 and Tyr466 in the sEH active site, while the two urea NH groups act as hydrogen bond donors to Asp335[7].
-
The 4-Fluorophenyl Group: This lipophilic moiety occupies a narrow, hydrophobic tunnel adjacent to the catalytic center, providing high binding affinity and target selectivity.
-
The Piperidine Ring: Positioned approximately 7.5 Å away from the primary urea pharmacophore, the piperidine ring acts as a secondary pharmacophore site[1]. The secondary amine drastically improves aqueous solubility and serves as a synthetic handle for further functionalization (e.g., acylation or sulfonylation) to fine-tune pharmacokinetics and prevent rapid metabolic degradation[2].
Experimental Workflow: Functionalization to sEH Inhibitors
To convert the base scaffold into a fully functionalized, highly potent sEH inhibitor, researchers frequently derivatize the secondary amine of the piperidine ring. A validated and highly efficient transformation is the sulfonylation of the free base (CAS 283167-30-6) using methanesulfonyl chloride to yield 1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea (CAS 1016075-78-7)[8][9].
Causality-Driven Protocol: Sulfonylation of the Piperidine Amine
-
Step 1: Dissolution. Suspend 1.0 eq of this compound (free base) in anhydrous dichloromethane (DCM).
-
Causality: DCM is a non-polar, aprotic solvent that readily solubilizes the organic base without competing as a nucleophile against the incoming electrophile.
-
-
Step 2: Acid Scavenging. Add 2.5 eq of Triethylamine (TEA) to the solution.
-
Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as a non-nucleophilic base to scavenge this HCl, preventing the protonation of the piperidine nitrogen, which would otherwise halt the reaction.
-
-
Step 3: Electrophile Addition. Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl).
-
Causality: The reaction between a secondary amine and a sulfonyl chloride is highly exothermic. Cooling to 0°C controls the reaction kinetics, preventing the formation of unwanted side products or the degradation of the urea core.
-
-
Step 4: Reaction Propagation. Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the consumption of the starting material via TLC or LC-MS.
-
Step 5: Aqueous Workup. Quench the reaction with saturated aqueous sodium bicarbonate (
), followed by a brine wash. Extract the organic layer.-
Causality:
neutralizes any unreacted MsCl and removes the water-soluble TEA-HCl salts, effectively partitioning the desired hydrophobic product into the organic DCM layer.
-
-
Step 6: Purification. Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield the pure sulfonamide derivative.
Fig 2: Step-by-step sulfonylation workflow of the piperidine secondary amine.
Conclusion
This compound represents a masterclass in rational pharmacophore design. By combining the transition-state mimicking properties of a 1,3-disubstituted urea with the hydrophobic anchoring of a fluorophenyl group and the tunable solubility of a piperidine ring, this compound serves as an indispensable foundation for synthesizing next-generation soluble epoxide hydrolase inhibitors.
References
-
[4] Molaid. "N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea - CAS 283167-30-6." Available at: [Link]
-
[8] Molaid. "Synthesis and downstream applications of N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea." Available at: [Link]
-
[1] Harris TR, Hammock BD. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." National Institutes of Health (PMC). Available at: [Link]
-
[6] MDPI. "1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf." Available at: [Link]
-
[5] Kitamura S, et al. "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE. Available at: [Link]
-
[9] Molaid. "1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea | 1016075-78-7." Available at: [Link]
-
[2] Frontiers in Pharmacology. "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Available at: [Link]
-
[7] Morisseau C, et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
- 3. chemscene.com [chemscene.com]
- 4. N-(piperidin-4-yl)-N'-(4-fluorophenyl)urea - CAS号 283167-30-6 - 摩熵化学 [molaid.com]
- 5. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 6. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf | MDPI [mdpi.com]
- 7. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea - CAS号 1016075-78-7 - 摩熵化学 [molaid.com]
- 9. 1-(4-fluoro-phenyl)-3-(1-methanesulfonyl-piperidin-4-yl)-urea - CAS号 1016075-78-7 - 摩熵化学 [molaid.com]
Methodological & Application
Step-by-step synthesis protocol for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Application Note: Step-by-Step Synthesis Protocol for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Introduction & Rationale
This compound is a highly versatile pharmacophore utilized in the development of neuroprotective agents, soluble epoxide hydrolase (sEH) inhibitors, and atypical antipsychotics [1]. The urea linkage provides robust hydrogen-bonding capabilities essential for target-protein binding, while the piperidine ring offers favorable pharmacokinetic properties and a vector for further functionalization.
Causality in Experimental Design: Synthesizing this compound requires strict regiocontrol. Direct reaction of unprotected 4-aminopiperidine with an isocyanate would lead to a complex mixture of regioisomers and polymeric byproducts due to the competing nucleophilicity of the secondary ring amine and the primary exocyclic amine. To establish a self-validating, highly selective system, tert-butyloxycarbonyl (Boc) protected 4-aminopiperidine is utilized. The Boc group sterically and electronically shields the secondary amine, ensuring that the 4-fluorophenyl isocyanate exclusively reacts with the primary amine [2]. The subsequent acidic deprotection cleanly liberates the target compound, driven by the irreversible evolution of gases, which simplifies downstream purification.
Mechanistic Pathway
Caption: Two-step regioselective synthesis workflow for this compound.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Amino-1-Boc-piperidine | 200.28 | 1.00 | 2.00 g (10.0 mmol) | Primary Nucleophile |
| 4-Fluorophenyl isocyanate | 137.11 | 1.05 | 1.44 g (10.5 mmol) | Electrophile |
| Dichloromethane (DCM) | 84.93 | - | 25 mL | Aprotic Solvent |
| Trifluoroacetic acid (TFA) | 114.02 | 10.0 | 7.6 mL (100 mmol) | Acidic Deprotecting Agent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | As needed | Quenching/Neutralization |
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Boc-Protected Urea Intermediate
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon to prevent moisture-induced hydrolysis of the isocyanate [3].
-
Dissolution: Dissolve 4-amino-1-Boc-piperidine (2.00 g, 10.0 mmol) in anhydrous DCM (15 mL). Cool the solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Dissolve 4-fluorophenyl isocyanate (1.44 g, 10.5 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 15 minutes.
-
Expert Insight: Dropwise addition at 0 °C is critical. It controls the exothermic nucleophilic attack, preventing thermal degradation of the isocyanate and minimizing the formation of bis-urea impurities.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 4 hours.
-
In-Process Control (IPC): Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase and Ninhydrin stain. The primary amine starting material (which stains purple/pink) should completely disappear.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(1-Boc-piperidin-4-yl)-3-(4-fluorophenyl)urea as a crude white solid.
Step 2: Boc Deprotection to Yield the Final Product
-
Dissolution: Dissolve the crude Boc-protected intermediate in anhydrous DCM (10 mL) in a 50 mL round-bottom flask. Cool the mixture to 0 °C.
-
Acidic Cleavage: Slowly add Trifluoroacetic acid (TFA, 7.6 mL) dropwise.
-
Self-Validating Indicator: TFA protonates the Boc carbamate, leading to the elimination of isobutylene and CO₂. Vigorous gas evolution will be observed; the cessation of bubbling serves as a visual, self-validating indicator that the deprotection is nearing completion.
-
-
Reaction: Stir the mixture at RT for 2 hours.
-
Concentration: Remove the volatiles under reduced pressure. Co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA.
-
Neutralization (Free Base Isolation): The resulting product is the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of distilled water, basify to pH 10 using 1M NaOH, and extract with EtOAc (3 x 20 mL).
-
Purification: Dry the combined EtOAc layers over Na₂SO₄, concentrate, and recrystallize the crude product from hot ethanol/diethyl ether to afford pure this compound.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, validate the structural integrity using the following expected analytical parameters:
| Analytical Technique | Expected Signals / Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, Ar-NH -CO), 7.38 (m, 2H, Ar-H ), 7.05 (m, 2H, Ar-H ), 6.12 (d, 1H, CO-NH -CH), 3.55 (m, 1H, CH -NH), 2.95 (m, 2H, piperidine CH₂ ), 2.55 (m, 2H, piperidine CH₂ ), 1.75 (m, 2H, piperidine CH₂ ), 1.30 (m, 2H, piperidine CH₂ ). |
| LC-MS (ESI+) | m/z calculated for C₁₂H₁₇FN₃O⁺ [M+H]⁺: 238.13; Found: 238.1 |
| Melting Point | ~185–187 °C (as free base) |
References
- Han, B., et al. "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Pharmaceutical Fronts, Thieme Connect.
- "this compound hydrochloride Product Information." ChemScene.
- "(4-Fluorophenyl)urea Applications in Pharmaceutical Development." Chem-Impex.
Application Note: Optimization of Reaction Conditions for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea Preparation
Abstract & Introduction
The urea moiety is a privileged scaffold in medicinal chemistry, serving as a robust hydrogen-bonding pharmacophore in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and GPCR ligands. This Application Note details the process optimization for synthesizing 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea , a critical building block often utilized in the development of neuropsychiatric drugs (structurally related to pimavanserin intermediates).
While the formation of ureas from isocyanates and amines is chemically straightforward, the presence of a secondary amine in the piperidine ring necessitates a protection-deprotection strategy to ensure regioselectivity. Furthermore, process scalability is often hampered by isocyanate dimerization, moisture sensitivity, and difficult purification steps.
This guide presents a chromatography-free , two-step protocol optimized for yield (>90%), purity (>98%), and operational simplicity. We focus on Critical Process Parameters (CPPs) such as solvent selection, temperature control, and antisolvent crystallization.
Retrosynthetic Analysis & Strategy
To achieve high regioselectivity, the direct reaction of 4-fluorophenyl isocyanate with unprotected 4-aminopiperidine is avoided due to the competing nucleophilicity of the secondary piperidine amine. Instead, we utilize 1-Boc-4-aminopiperidine as the nucleophile.
The Strategy:
-
Coupling: Reaction of 4-fluorophenyl isocyanate with 1-Boc-4-aminopiperidine to form the Boc-protected intermediate.
-
Deprotection: Acidic cleavage of the Boc group using HCl to yield the target molecule as a stable hydrochloride salt, facilitating isolation via filtration.
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway utilizing a protection-deprotection strategy to ensure regioselectivity.
Optimization Study: Critical Process Parameters
We evaluated three key variables to transition this synthesis from a research-scale reaction to a robust process.
Solvent Screening (Step 1: Coupling)
Objective: Maximize solubility of reactants while minimizing isocyanate hydrolysis and facilitating product isolation.
| Solvent | Dielectric Constant | Solubility (Reactants) | Solubility (Product) | Outcome |
| DCM | 8.9 | Excellent | Good | Selected. High yield. Product remains in solution, allowing aqueous wash. |
| THF | 7.5 | Excellent | Excellent | Good yield, but difficult to partition during workup (miscible with water). |
| Acetonitrile | 37.5 | Good | Moderate | Product precipitated prematurely, trapping impurities. |
| DMF | 36.7 | Excellent | Excellent | High boiling point makes removal difficult; requires aqueous crash-out. |
Decision: Dichloromethane (DCM) was selected. It allows for a homogeneous reaction and a simplified aqueous wash sequence to remove excess amine/salts before solvent exchange.
Temperature & Addition Rate
Isocyanates are highly electrophilic. Rapid addition at room temperature (RT) resulted in a 5-8% formation of the symmetric urea impurity (1,3-bis(4-fluorophenyl)urea) due to localized high concentrations and moisture ingress.
-
Optimized Condition: Cool amine solution to 0–5°C . Add isocyanate dropwise over 30 minutes. Warm to RT.
-
Result: Impurity profile improved to <0.5% symmetric urea.
Deprotection Conditions
-
TFA/DCM: Yields the Trifluoroacetate salt. Hygroscopic and often an oil. Hard to handle.
-
HCl/Dioxane: Yields the Hydrochloride salt. Precipitates as a white solid from the reaction mixture.
-
Decision: 4M HCl in Dioxane .
Optimized Experimental Protocol
Part A: Synthesis of tert-butyl 4-(3-(4-fluorophenyl)ureido)piperidine-1-carboxylate
Reagents:
-
1-Boc-4-aminopiperidine (1.0 equiv, 20.0 g, 100 mmol)
-
4-Fluorophenyl isocyanate (1.05 equiv, 14.4 g, 105 mmol)
-
Dichloromethane (DCM) (anhydrous, 200 mL, 10 vol)
-
Triethylamine (0.1 equiv, catalytic, optional for pH control)
Procedure:
-
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 1-Boc-4-aminopiperidine and DCM (150 mL). Stir until fully dissolved.
-
Cooling: Equip the flask with a nitrogen inlet and temperature probe. Cool the solution to 0–5°C using an ice/water bath.
-
Addition: Dissolve 4-fluorophenyl isocyanate in the remaining DCM (50 mL). Add this solution dropwise to the amine solution over 30-45 minutes , maintaining internal temperature <10°C.
-
Why? Controls the exotherm and prevents dimer formation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to 20–25°C . Stir for 2 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexane) or LCMS. Isocyanate should be consumed.
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture to approx. 30% volume (60 mL) under reduced pressure.
-
Slowly add n-Heptane (200 mL) with vigorous stirring. A white precipitate will form.
-
Stir the slurry for 1 hour at RT.
-
-
Isolation: Filter the solid via a Buchner funnel. Wash the cake with n-Heptane (2 x 50 mL). Dry in a vacuum oven at 45°C for 4 hours.
-
Expected Yield: 30.5 – 32.0 g (90–95%).
-
Appearance: White crystalline solid.[1]
-
Part B: Deprotection to this compound Hydrochloride
Reagents:
-
Boc-Intermediate (from Part A) (10.0 g, 29.6 mmol)
-
4M HCl in Dioxane (30 mL, 120 mmol, 4 equiv)
-
Methanol (MeOH) (20 mL, 2 vol) - Solubilizing agent
-
Diethyl Ether or MTBE (100 mL) - Antisolvent
Procedure:
-
Dissolution: In a 250 mL RBF, suspend the Boc-intermediate in MeOH (20 mL).
-
Note: A small amount of MeOH helps solubilize the starting material, ensuring complete reaction, though pure Dioxane can be used if the suspension is stirrable.
-
-
Acidification: Add 4M HCl in Dioxane dropwise at RT. (Caution: Gas evolution of CO2 and Isobutylene).
-
Reaction: Stir at 20–25°C for 3–4 hours.
-
Observation: The mixture may initially clear up and then reprecipitate as the HCl salt forms.
-
-
Precipitation: Dilute the thick slurry with MTBE (100 mL) to maximize yield and remove organic impurities. Stir for 30 minutes.
-
Filtration: Filter the solid. Wash the cake with MTBE (2 x 20 mL).
-
Drying: Dry under high vacuum at 50°C for 12 hours.
Analytical Validation
The following data confirms the identity and purity of the optimized product.
| Test | Method | Acceptance Criteria | Typical Result |
| Appearance | Visual | White to off-white powder | White powder |
| Purity | HPLC (254 nm) | > 98.0% | 99.2% |
| Mass Spec | LC-MS (ESI+) | [M+H]+ = 238.1 (Free base) | 238.2 m/z |
| 1H NMR | DMSO-d6, 400 MHz | Consistent with structure | Confirmed (see below) |
Key NMR Signals (DMSO-d6):
- 8.90 (br s, 2H, NH2+), 8.65 (s, 1H, NH-Ar), 7.40 (dd, 2H, Ar-H), 7.10 (t, 2H, Ar-H), 6.45 (d, 1H, NH-Pip), 3.75 (m, 1H, CH-Pip), 3.0-3.2 (m, 4H, CH2-Pip), 1.95 (m, 2H), 1.60 (m, 2H).
Process Workflow Diagram
Figure 2: Operational workflow for the optimized synthesis protocol.
References
-
Google Patents. (2017). WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea.[2] Retrieved October 24, 2023, from
-
National Institutes of Health (NIH). (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives. PubMed.[3] Retrieved October 24, 2023, from [Link]
-
MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines. Molecules. Retrieved October 24, 2023, from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4â yl)urea and its deuterated analogs not containing dimeric impurities - Google Patents [patents.google.com]
- 3. This compound - CAS:283167-30-6 - 北京欣恒研科技有限公司 [konoscience.com]
Application Note: Solubility Profiling of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Topic: Solubility of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea in DMSO and aqueous buffers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary & Molecule Characterization
Compound Identity:
-
Systematic Name: this compound
-
Common Context: Core pharmacophore of the 5-HT2A inverse agonist Pimavanserin (Nuplazid); often used as a fragment probe or metabolite standard (e.g., metabolite AC-260249-NDSM).
-
Physicochemical Profile:
-
Molecular Weight: ~237.27 g/mol
-
Key Functional Groups: Secondary urea (neutral, H-bond donor/acceptor), 4-Fluorophenyl (lipophilic), Piperidine (basic secondary amine).
-
Estimated pKa: ~10.5–11.0 (Piperidine nitrogen).
-
LogP (Predicted): ~1.5–2.0.
-
Scope: This guide details the preparation of stock solutions in DMSO and the determination of aqueous solubility across physiological pH ranges. Due to the basic piperidine moiety, this compound exhibits significant pH-dependent solubility (high in acidic media, lower in neutral/basic media).
Solubility "Cheat Sheet" (Predicted Ranges)
Values below are estimates based on structural analogs (e.g., 1,3-diphenylurea, Pimavanserin) to guide experimental design.
| Solvent / Buffer | pH Condition | Predicted Solubility | Solubility Class |
| DMSO | N/A | > 25 mg/mL (> 100 mM) | High |
| 0.1 M HCl | pH 1.2 | > 10 mg/mL | High (Protonated) |
| PBS / HEPES | pH 7.4 | 0.1 – 1.0 mg/mL | Moderate/Low |
| Borate Buffer | pH 9.0+ | < 0.05 mg/mL | Low (Neutral species) |
Experimental Protocols
Protocol A: Preparation of DMSO Stock Solutions
Objective: Create a stable, high-concentration stock for downstream dilution.
Causality & Logic: Urea derivatives can be hygroscopic.[1] DMSO is hygroscopic. Water contamination in the stock solution can cause premature precipitation or hydrolysis of the urea linkage over long-term storage.
Materials:
-
Compound: this compound (Solid)
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10–20 mg of the solid compound into the amber vial.
-
Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.
-
Formula:
-
-
Solubilization: Add the calculated volume of Anhydrous DMSO.
-
Agitation: Vortex for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.
-
Note: The fluorophenyl-urea core is rigid; sonication helps break crystal lattice energy.
-
-
QC Check: Inspect visually under a light source. The solution must be perfectly clear.
-
Storage: Store at -20°C. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles which introduce atmospheric water.
Protocol B: Kinetic Solubility Assay (High-Throughput)
Objective: Rapidly estimate solubility limits for biological assays (e.g., cell culture, enzyme inhibition).
Mechanism: This method measures the "kinetic" solubility—the ability of the compound to stay in solution after being spiked from DMSO.[2][3] This often yields higher values than thermodynamic solubility due to supersaturation stability.
Workflow Diagram (DOT):
Procedure:
-
Preparation: Place 196 µL of PBS (pH 7.4) into a 96-well plate.
-
Spiking: Add 4 µL of the 50 mM DMSO stock (Final conc: 1 mM, 2% DMSO).
-
Critical: Inject the DMSO subsurface into the buffer while mixing to prevent immediate precipitation at the interface.
-
-
Incubation: Seal plate and shake at 500 rpm for 2–4 hours at room temperature (25°C).
-
Filtration: Transfer samples to a MultiScreen Solubility Filter Plate (0.45 µm PVDF or PTFE) and vacuum filter into a clean receiver plate.
-
Why PVDF? Low binding for urea/amine compounds compared to nylon.
-
-
Quantification: Analyze filtrate via UV-Vis plate reader (250–280 nm) or HPLC-UV against a standard curve prepared in 50:50 DMSO:Water.
Protocol C: Thermodynamic Solubility (Gold Standard)
Objective: Determine the absolute equilibrium solubility for formulation development.
Mechanism: This method starts with solid material in buffer, ensuring the solution is in equilibrium with the solid phase. This is critical because the crystal form (polymorph) dictates the true solubility.
Procedure:
-
Saturation: Add excess solid compound (~2–5 mg) to 1 mL of the target buffer (e.g., pH 7.4 PBS) in a glass vial.
-
Equilibration: Cap and rotate (end-over-end) for 24 hours at 25°C.
-
Note: For basic compounds like this, pH drift is a risk. Measure pH after addition of the solid. If the compound acts as a base, it may raise the pH; adjust back to 7.4 with dilute HCl if necessary.
-
-
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm syringe filter (pre-saturated to minimize adsorption).
-
Dilution: Immediately dilute an aliquot of the supernatant (e.g., 1:10) into mobile phase (or 50% Acetonitrile) to prevent precipitation during analysis.
-
Analysis: Quantify via HPLC-UV.
Critical Analysis & Troubleshooting
The pH-Solubility Interplay
The piperidine nitrogen is the solubility "switch."
-
pH < pKa (Acidic): The nitrogen is protonated (
). The molecule is a cation. Solubility is High. -
pH > pKa (Basic): The nitrogen is deprotonated (
). The molecule is neutral.[4] Solubility is Low.
Graphviz Visualization of pH Effect:
Common Pitfalls
-
DMSO Crash-out: When diluting DMSO stocks into aqueous buffer, a "milky" precipitate indicates the concentration exceeds the kinetic solubility limit. Correction: Lower the final concentration or increase the DMSO percentage (up to 5% is usually tolerated in biochemical assays).
-
Filter Adsorption: The urea moiety can hydrogen bond to cellulose filters. Correction: Always use PTFE or PVDF filters and discard the first 20% of the filtrate (saturation volume).
-
Urea Hydrolysis: In highly acidic or basic conditions over long periods (>48h), the urea linkage can hydrolyze. Correction: Analyze samples immediately after the 24h equilibration period.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. (Standard industry protocol for DMSO-stock based solubility). Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Pimavanserin Metabolite (AC-260249-NDSM). (Structural identity verification). Available at: [Link]
-
PubChem. Compound Summary: 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea (Analog).[5] (Physicochemical properties source). Available at: [Link]
- Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2007. (Theoretical basis for pKa-dependent solubility shifts).
Sources
- 1. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 5. 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea | C13H11FN2O2 | CID 310363 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Introduction: Overcoming the Bioavailability Challenge of a Novel Urea Derivative
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a urea derivative with significant potential in various therapeutic areas. Urea-based compounds are integral to modern drug discovery, often utilized for their ability to form stable hydrogen bonds with biological targets, thereby modulating drug potency and selectivity[1][2]. However, a common challenge with this class of molecules, particularly those with aromatic substitutions, is poor aqueous solubility. This low solubility can severely limit oral bioavailability, leading to high inter-subject variability and suboptimal therapeutic efficacy.[3][4] Therefore, advanced formulation strategies are paramount to unlock the full therapeutic potential of this compound for in vivo applications.
This guide provides an in-depth exploration of two robust formulation strategies—Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanosuspensions—to enhance the oral delivery of this promising compound. The protocols and methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Prior to embarking on full-scale formulation development, a thorough pre-formulation investigation of this compound is critical. These initial studies will dictate the most appropriate formulation strategy.
Key Pre-formulation Parameters:
-
Aqueous Solubility: Determination in various physiologically relevant media (e.g., purified water, phosphate-buffered saline (PBS) pH 6.8, and 0.1 N HCl) is essential.
-
LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at different pH values will indicate the lipophilicity of the compound, which is a crucial factor for lipid-based formulations.[5]
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) should be employed to understand the crystallinity, melting point, and thermal stability of the active pharmaceutical ingredient (API). The presence of polymorphism can significantly impact solubility and dissolution.[6]
-
Excipient Solubility: The solubility of the API in a range of oils, surfactants, and co-solvents is a prerequisite for developing lipid-based formulations like SEDDS.[5][7][8]
Table 1: Hypothetical Pre-formulation Data for this compound
| Parameter | Value | Implication for Formulation |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Indicates very poor water solubility, necessitating enabling formulations. |
| LogP | > 3 | High lipophilicity suggests suitability for lipid-based delivery systems like SEDDS.[9] |
| Melting Point | High | Suggests a stable crystalline form which may require significant energy for dissolution. |
| Excipient Solubility | High in Caprymul MCM, Cremophor EL, Transcutol HP | Provides a starting point for selecting excipients for a SEDDS formulation. |
Formulation Strategy 1: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][10] This in-situ emulsification presents the drug in a solubilized state with a large surface area, which can significantly enhance its absorption.[11]
Rationale for SEDDS Application
Given the anticipated high lipophilicity of this compound, a SEDDS formulation is a highly promising approach. By pre-dissolving the compound in a lipid-based system, the dissolution rate-limiting step for absorption is bypassed.[4]
Experimental Workflow for SEDDS Development
Caption: Workflow for the development and evaluation of a SEDDS formulation.
Protocol 1: Preparation of a SEDDS Formulation
1. Materials:
- This compound (API)
- Oil: Caprymul MCM (Caprylic/Capric Triglycerides)
- Surfactant: Cremophor EL (Polyoxyl 35 Castor Oil)
- Co-solvent: Transcutol HP (Diethylene Glycol Monoethyl Ether)
- Vortex mixer, magnetic stirrer, and analytical balance.
2. Excipient Screening (Solubility Studies): a. Add an excess amount of the API to 2 mL of each excipient (oil, surfactant, co-solvent) in separate glass vials. b. Vortex the vials for 2 minutes and then place them on a mechanical shaker at room temperature for 48 hours to reach equilibrium. c. Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved drug. d. Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the dissolved API concentration using a validated HPLC method. e. Select the excipients with the highest solubilizing capacity for the API.[8]
3. Formulation Preparation: a. Based on the ternary phase diagram results (not detailed here, but a crucial step), a starting formulation could be:
- Oil (Caprymul MCM): 30% w/w
- Surfactant (Cremophor EL): 50% w/w
- Co-solvent (Transcutol HP): 20% w/w b. Accurately weigh the oil, surfactant, and co-solvent into a glass vial. c. Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. d. Add the pre-determined amount of this compound to the excipient mixture. e. Gently heat the mixture (if necessary, not exceeding 40°C) and vortex until the API is completely dissolved.
4. Characterization of the SEDDS Formulation: a. Self-Emulsification Assessment: i. Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl at 37°C with gentle agitation (50 rpm). ii. Visually observe the emulsification process and the final appearance of the emulsion. A rapid formation of a clear or bluish-white emulsion is desirable.[8] iii. Measure the time taken for complete emulsification. b. Droplet Size and Zeta Potential Analysis: i. Prepare the emulsion as described above. ii. Analyze the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Droplet sizes in the range of 100-300 nm are typical for SEDDS.[7] iii. Measure the zeta potential to assess the stability of the emulsion. c. In Vitro Drug Release: i. Perform dissolution testing using a USP Type II apparatus in a relevant dissolution medium (e.g., simulated gastric fluid). ii. Compare the release profile of the SEDDS formulation to that of the unformulated API. A significant increase in the dissolution rate and extent is expected for the SEDDS formulation.[12]
Formulation Strategy 2: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[13] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area-to-volume ratio of the drug is dramatically increased, leading to enhanced dissolution velocity and saturation solubility.[14][15]
Rationale for Nanosuspension Application
This approach is particularly suitable for drugs that are poorly soluble in both aqueous and organic media, where lipid-based formulations might not be feasible. Nanosuspensions can be administered orally as a liquid or further processed into solid dosage forms like tablets or capsules.[16][17]
Experimental Workflow for Nanosuspension Development
Caption: Workflow for the development and evaluation of a nanosuspension.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization (Top-Down Approach)
1. Materials:
- This compound (API)
- Stabilizer: Poloxamer 188 or a combination of Poloxamer 188 and Tween 80
- Aqueous medium: Purified water
- High-pressure homogenizer, high-shear mixer, and particle size analyzer.
2. Formulation Preparation: a. Disperse the stabilizer(s) (e.g., 1-2% w/v Poloxamer 188) in purified water with gentle stirring until a clear solution is obtained. b. Add the API (e.g., 5% w/v) to the stabilizer solution. c. Create a pre-suspension by subjecting the mixture to high-shear mixing for 10-15 minutes. This breaks down larger drug agglomerates.
3. High-Pressure Homogenization: a. Pass the pre-suspension through a high-pressure homogenizer. b. The homogenization process typically involves multiple cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar). The exact parameters will need to be optimized for the specific API. c. Collect the resulting nanosuspension.
4. Characterization of the Nanosuspension: a. Particle Size and Zeta Potential Analysis: i. Dilute the nanosuspension with purified water and measure the particle size and PDI using DLS. A narrow size distribution with a mean particle size below 500 nm is desirable.[14] ii. Measure the zeta potential to assess the physical stability. A zeta potential of at least ±20 mV is generally required to prevent particle aggregation.[13] b. Solid-State Characterization: i. Lyophilize a portion of the nanosuspension (with a cryoprotectant like trehalose) to obtain a solid powder. ii. Perform XRPD and DSC on the lyophilized powder to ensure that the crystalline state of the API has not changed during the homogenization process, as this could affect stability and dissolution.[18] c. In Vitro Dissolution: i. Conduct dissolution testing as described for the SEDDS formulation. ii. Compare the dissolution profile of the nanosuspension to the unformulated API and a micronized suspension of the API. The nanosuspension should exhibit a significantly faster dissolution rate.[15]
In Vivo Evaluation: From Formulation to Pharmacokinetic Profile
The ultimate goal of these formulation strategies is to improve the in vivo performance of this compound. A well-designed pharmacokinetic (PK) study in a relevant animal model (e.g., rats or mice) is essential to quantify the improvement in bioavailability.
Protocol 3: In Vivo Pharmacokinetic Study
1. Study Design: a. Animal Model: Male Sprague-Dawley rats (250-300g). b. Groups (n=5-6 per group): i. Group 1 (Control): API in an aqueous suspension (e.g., with 0.5% carboxymethyl cellulose). ii. Group 2 (SEDDS): Optimized SEDDS formulation of the API. iii. Group 3 (Nanosuspension): Optimized nanosuspension of the API. c. Dosing: Oral gavage at a consistent dose across all groups (e.g., 10 mg/kg). d. Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). e. Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
2. Bioanalytical Method: a. Develop and validate a sensitive and selective bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
3. Pharmacokinetic Analysis: a. Analyze the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin. b. Calculate key pharmacokinetic parameters to compare the performance of the formulations.
Table 2: Key Pharmacokinetic Parameters for In Vivo Evaluation
| Parameter | Description | Expected Outcome for SEDDS/Nanosuspension |
| Cmax | Maximum plasma concentration | Significantly higher than the control suspension.[19][20] |
| Tmax | Time to reach Cmax | May be shorter or similar to the control. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Significantly higher than the control suspension, indicating greater drug exposure.[21] |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Significantly higher than the control suspension.[21] |
| Frel (%) | Relative bioavailability compared to the control suspension | >100%, indicating enhanced bioavailability.[21] |
In Vivo Study Workflow
Caption: Workflow for the in vivo pharmacokinetic evaluation of formulations.
Conclusion and Future Directions
The formulation strategies outlined in these application notes, namely Self-Emulsifying Drug Delivery Systems and Nanosuspensions, offer powerful and well-established methods to overcome the poor aqueous solubility of this compound.[3][22] The choice between these technologies will depend on the specific physicochemical properties of the molecule, determined during pre-formulation studies.[22] A successful formulation will significantly enhance the oral bioavailability, enabling a more accurate and reliable in vivo assessment of its therapeutic efficacy and safety profile. Further advancements could involve the development of solid SEDDS (S-SEDDS) or solidified nanosuspensions to improve stability and facilitate manufacturing into conventional solid dosage forms.[5][17]
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (2025). Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. (2011). Available at: [Link]
-
Breaking Barriers with Nanosuspension: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Available at: [Link]
-
Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. (2021). Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. (2025). Available at: [Link]
-
Pharmacokinetics and Bio-Distribution Properties of a Self-Emulsifying Drug Delivery System Containing Nevirapine. Austin Publishing Group. (2020). Available at: [Link]
-
Development of Nanosuspension Formulation for Oral Delivery of Quercetin. ResearchGate. (n.d.). Available at: [Link]
-
Updates on the conversion of nanosuspensions to solid oral dosage forms. Journal of Food and Drug Analysis. (2024). Available at: [Link]
-
Nanosuspension-Based Drug Delivery Systems for Topical Applications. Cosmetics. (2024). Available at: [Link]
-
Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance. MDPI. (2018). Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. (2025). Available at: [Link]
-
Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. PMC. (n.d.). Available at: [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. PMC. (n.d.). Available at: [Link]
-
Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view. Taylor & Francis. (2016). Available at: [Link]
-
FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. CORE. (n.d.). Available at: [Link]
-
Full article: Nanosuspensions as delivery system for gambogenic acid: characterization and in vitro/in vivo evaluation. Taylor & Francis. (2015). Available at: [Link]
-
Exploring the Potential of Ketoprofen Nanosuspension: In Vitro and In Vivo Insights into Drug Release and Bioavailability. Preprints.org. (2023). Available at: [Link]
-
Pharmacokinetics of drugs administered in nanosuspension. PubMed. (2005). Available at: [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. (2025). Available at: [Link]
-
Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Dove Medical Press. (2020). Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. (n.d.). Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF. (n.d.). Available at: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. dovepress.com [dovepress.com]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. dovepress.com [dovepress.com]
- 16. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and Bio-Distribution Properties of a Self-Emulsifying Drug Delivery System Containing Nevirapine [austinpublishinggroup.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Introduction & Molecule Profile
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a pharmacologically significant structural motif, often serving as a key intermediate or fragment in the synthesis of 5-HT2A receptor antagonists (e.g., Pimavanserin analogs) and soluble epoxide hydrolase (sEH) inhibitors.
The molecule presents a specific chromatographic challenge: it combines a hydrophobic 4-fluorophenyl urea moiety (UV-active, neutral) with a highly basic piperidine ring (pKa ~10–11). Standard reverse-phase methods often fail due to severe peak tailing caused by the interaction of the protonated piperidine nitrogen with residual silanols on the silica stationary phase.
This guide provides a robust, "First Principles" approach to analyzing this compound, offering two distinct protocols:
-
Protocol A (QC Standard): A robust, phosphate-buffered method for purity and assay.
-
Protocol B (LC-MS Compatible): A volatile buffer method for identification and metabolic studies.
Physicochemical Profile
| Property | Value (Estimated) | Chromatographic Implication |
| Molecular Formula | C₁₂H₁₆FN₃O | MW: ~237.27 g/mol |
| pKa (Base) | ~10.8 (Piperidine NH) | Analyte is positively charged at neutral/acidic pH. |
| LogP | ~1.5 – 2.0 | Moderately lipophilic; good retention on C18. |
| Chromophore | Phenyl Urea | Strong UV absorbance at 245–254 nm . |
Method Development Strategy
To achieve a symmetrical peak shape for this basic urea, we must suppress secondary silanol interactions. We employ two strategies:
-
Strategy 1: Low pH Suppression (Recommended). By operating at pH < 3.0, surface silanols (pKa ~4–5) remain protonated (neutral), preventing ionic interaction with the cationic piperidine.
-
Strategy 2: Base-Deactivated Stationary Phases. Utilization of modern "Hybrid" or "End-capped" columns (e.g., C18 with bulky side chains) to physically shield silanols.
Decision Matrix (DOT Diagram)
Figure 1: Decision tree for selecting the appropriate chromatographic condition based on downstream application.
Experimental Protocols
Protocol A: Robust QC Method (UV-Detection)
Best for: Purity determination, stability testing, and quantitative assay.
1. Reagents & Materials
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (
): 85%, HPLC Grade. -
Water: Milli-Q or HPLC Grade (18.2 MΩ).
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Waters XBridge C18 | "Plus" or "XBridge" denotes extra dense bonding to shield silanols. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5 | Low pH ensures silanol suppression and reproducible amine retention. |
| Mobile Phase B | Acetonitrile | Strong organic modifier for phenyl urea elution. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer for the basic amine. |
| Detection | UV @ 248 nm (Bandwidth 4 nm) | |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
3. Preparation of Mobile Phase A (Buffer)
-
Dissolve 2.72 g of
in 900 mL of HPLC water. -
Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (dropwise).
-
Dilute to 1000 mL with water.
-
Filter through a 0.22 µm nylon membrane filter.
4. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Mode |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Protocol B: LC-MS Compatible Method
Best for: Identification of impurities, metabolic stability, and pharmacokinetics.
1. Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 10 minutes. |
| MS Detection | ESI Positive Mode (Target [M+H]+ ~238.1) |
Sample Preparation & System Suitability[3][4]
Sample Diluent
Diluent: 50:50 Water:Acetonitrile. Reasoning: The free base is moderately soluble in organic solvents; the salt form (if used) is water-soluble. The 50:50 mix ensures solubility for both the polar piperidine and lipophilic phenyl ring.
Stock Solution (1.0 mg/mL)
-
Weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL Acetonitrile and sonicate for 5 minutes to dissolve.
-
Dilute to volume with Water.
System Suitability Criteria (Acceptance Limits)
Run 5 replicate injections of a standard solution (e.g., 50 µg/mL).
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time %RSD | ≤ 1.0% | Check pump flow stability / temperature. |
| Peak Area %RSD | ≤ 2.0% | Check autosampler precision / injector seal. |
| Tailing Factor ( | ≤ 1.5 | Critical for basic amines. If >1.5, lower pH or replace column. |
| Theoretical Plates (N) | > 5000 | Ensure column efficiency. |
Validation Parameters (ICH Q2 Guidelines)
To ensure this method is "Trustworthy" and "Self-Validating," the following parameters must be assessed during implementation:
Specificity
Inject the Diluent Blank . Ensure no interference peaks appear at the retention time of the main analyte (approx. 6–8 mins in Protocol A).
Linearity
Prepare 5 concentration levels: 10%, 50%, 80%, 100%, and 120% of the target concentration (e.g., 10 µg/mL to 120 µg/mL).
-
Requirement:
.
Accuracy (Recovery)
Spike known amounts of the urea into a placebo matrix (if available) or solvent at 3 levels.
-
Requirement: Recovery between 98.0% – 102.0%.
Limit of Quantitation (LOQ)
Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.
-
Estimated LOQ: ~0.1 µg/mL (UV detection).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with piperidine nitrogen. | 1. Ensure Buffer pH is ≤ 2.5.2. Add 5% Methanol to Mobile Phase A.3. Use a "Base Deactivated" column. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (10% ACN) if injection volume is large (>10 µL). |
| Retention Time Drift | pH fluctuation. | Phosphate buffer is sensitive to temperature; ensure column oven is stable at 30°C. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard text for Reverse Phase logic).
-
McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The influence of the stationary phase." Journal of Chromatography A, 1217(6), 858-880. Link (Authoritative source on basic amine analysis).
-
PubChem. (n.d.).[3][4] 1-(4-Fluorophenyl)urea Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link] (Source for fragment physicochemical properties).
- U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea | C13H11FN2O2 | CID 310363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea | C20H21ClF3N3O | CID 126696376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Recrystallization and Purification Protocols for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Introduction & Scope
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a highly versatile pharmacophore building block extensively utilized in medicinal chemistry, particularly in the synthesis of neuroprotective agents and endocannabinoid hydrolase inhibitors[1][2]. The synthesis of this compound typically involves the coupling of 4-fluorophenyl isocyanate with a protected piperidine derivative, followed by acidic deprotection[1].
A major bottleneck in its scalable production is the removal of unreacted isocyanates, symmetric urea byproducts, and residual deprotection reagents. The structural dichotomy of the molecule—a highly polar, hydrogen-bonding urea core coupled with a basic piperidine amine and a lipophilic fluorophenyl ring—presents unique phase-behavior challenges. This application note outlines two robust, self-validating recrystallization strategies designed to yield >99% purity: a free-base purification using a binary solvent system[3], and a hydrochloride salt isolation method[1][4].
Physicochemical Profiling & Solvent Rationale
Understanding the molecular causality behind solubility is critical for designing an effective recrystallization protocol. The urea functional group forms strong, antiparallel one-dimensional hydrogen-bonded networks in the solid state[5]. To dissolve the compound, the solvent must provide sufficient hydrogen-bond accepting/donating capacity to overcome this lattice energy.
Table 1: Physicochemical Profile and Purification Implications
| Parameter | Value | Implication for Recrystallization |
| Molecular Weight | 237.27 g/mol | Standard gravimetric and filtration parameters apply. |
| pKa (Piperidine NH) | ~10.4 | Highly basic; allows for orthogonal purification via salt formation (e.g., HCl salt) to exclude neutral impurities. |
| H-Bond Donors | 3 (2x Urea, 1x Amine) | Drives strong intermolecular lattice forces; requires polar or semi-polar solvents (e.g., Ethanol, Isopropyl Acetate) for dissolution. |
| H-Bond Acceptors | 2 (Urea C=O, Amine N) | Susceptible to protic solvent interactions. |
| Lipophilicity (LogP) | ~1.8 - 2.2 | The 4-fluorophenyl group imparts hydrophobicity, making highly non-polar solvents (e.g., n-Heptane) effective anti-solvents. |
Experimental Protocols
Protocol A: Free Base Recrystallization (Isopropyl Acetate / n-Heptane)
Rationale: Isopropyl acetate (IPAc) is a semi-polar solvent capable of solvating the fluorophenyl group while partially disrupting urea hydrogen bonds at elevated temperatures. n-Heptane acts as a potent anti-solvent[3].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude this compound in 50 mL of Isopropyl Acetate (IPAc) in a round-bottom flask equipped with a reflux condenser.
-
Heating & IPC (In-Process Control): Heat the suspension to 70°C under continuous agitation (400 rpm) until a clear solution is achieved.
-
Self-Validation Check: If particulate matter remains at 70°C, it is likely the symmetric bis(4-fluorophenyl)urea byproduct. Perform a hot filtration to remove this insoluble impurity before proceeding.
-
-
Anti-Solvent Addition: While maintaining the temperature at 70°C, add 30 mL of n-Heptane dropwise over 15 minutes.
-
Controlled Cooling: Reduce the temperature to 20°C at a strictly controlled cooling rate of 0.5°C/min.
-
Causality: Rapid cooling will cause the piperidine derivative to "oil out" (liquid-liquid phase separation) rather than crystallize. Controlled cooling allows the urea molecules the thermodynamic time required to align into their preferred antiparallel crystalline chains.
-
-
Isolation: Stir the resulting slurry at 20°C for 2 hours to maximize yield. Filter under vacuum, wash the filter cake with 15 mL of cold n-Heptane, and dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Hydrochloride Salt Formation and Crystallization (Ethanol / MTBE)
Rationale: Protonating the piperidine nitrogen disrupts the neutral intermolecular amine-urea interactions, replacing them with highly crystalline ionic lattice forces. This method is superior for completely purging neutral organic impurities[1][4].
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the crude free base in 40 mL of absolute Ethanol at 50°C.
-
Salt Formation: Slowly add 1.1 equivalents of HCl (e.g., 2M HCl in Diethyl Ether or Ethyl Acetate) dropwise.
-
Self-Validation Check: An immediate exothermic reaction and localized precipitation should occur, indicating successful salt formation[1].
-
-
Digestion & Anti-Solvent: Stir the mixture at 50°C for 30 minutes to ensure complete salt conversion. Slowly add 40 mL of Methyl tert-butyl ether (MTBE) as an anti-solvent.
-
Crystallization: Cool the mixture to 0–5°C in an ice bath and age for 3 hours.
-
Isolation: Filter the highly crystalline white solid, wash with 20 mL of cold MTBE, and dry under vacuum at 50°C.
Analytical Validation
To confirm the structural integrity and purity of the recrystallized product, the following analytical suite is mandatory[4]:
-
HPLC: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA). Target purity >99.0% AUC.
-
NMR (1H and 13C): Conducted in DMSO-d6. The urea protons typically appear as distinct singlets around δ 8.5–9.0 ppm, while the fluorophenyl protons present as characteristic multiplets[1][6].
Process Visualization
Workflow for the purification of this compound via free base or salt.
References
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties.Thieme Connect.
- (Piperidin-2-ylmethyl)urea hydrochloride.Benchchem.
- Design, synthesis, molecular docking and cytotoxic activity of novel urea derivatives of 2-amino-3-carbomethoxythiophene.Indian Academy of Sciences.
- Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.PMC.
- Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives.Arabian Journal of Chemistry.
- N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea.ResearchGate.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. (Piperidin-2-ylmethyl)urea hydrochloride | 1240528-49-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of <i>N</i><sup>1</sup>-(3-chloro-4-fluorophenyl)-<i>N</i><sup>4</sup>-substituted semicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot low yields, and optimize reaction outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reproducibility of your work.
Overview of Synthesis
The synthesis of this compound is a cornerstone reaction for generating scaffolds used in various areas of medicinal chemistry. The most prevalent and reliable method involves a two-step process: the formation of a protected urea intermediate followed by a deprotection step to yield the final product. This approach provides better control and minimizes side reactions involving the secondary amine of the piperidine ring.
The primary reaction is the nucleophilic addition of an amine to an isocyanate. The high reactivity of isocyanates makes them susceptible to side reactions, particularly with water, which is a frequent cause of diminished yields.[1][2]
Caption: General two-step synthesis of the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis.
Q1: My overall yield is critically low. What are the most common culprits?
Low yields can typically be traced back to one of four areas: reagent quality, reaction conditions, competing side reactions, or losses during product work-up.
-
Reagent Purity and Handling :
-
4-Fluorophenyl isocyanate: This is the most sensitive reagent. Isocyanates readily react with any available moisture to form an unstable carbamic acid, which then decomposes into 4-fluoroaniline.[1][2] This newly formed aniline can then react with another molecule of isocyanate to create an unwanted symmetrical urea byproduct. Always use freshly opened or properly stored isocyanate and ensure all glassware is oven-dried.
-
Solvents : Use anhydrous solvents. Even trace amounts of water in solvents like DCM or THF can significantly impact the reaction.[1]
-
Amine : Ensure the purity of the N-Boc-4-aminopiperidine. Impurities can interfere with the reaction.
-
-
Reaction Conditions :
-
Stoichiometry : An incorrect molar ratio of reactants is a common error. A precise 1:1 ratio is ideal. Using a large excess of the isocyanate can promote biuret formation.[3]
-
Temperature : While the reaction often proceeds well at room temperature, excessive heat can accelerate side reactions.[4] If side reactions are suspected, running the reaction at 0 °C may be beneficial.
-
-
Side Reactions : The high electrophilicity of the isocyanate group makes it prone to react with nucleophiles other than the desired amine. The most significant side reaction is with water, as detailed below.
-
Work-up and Purification : The final product, being a basic urea, can be lost during aqueous work-up if the pH is not controlled. It can also be challenging to separate from structurally similar byproducts via chromatography.
Q2: I've identified a major byproduct with a mass corresponding to bis(4-fluorophenyl)urea. How did this form and how can I prevent it?
This is a classic and very common issue. The formation of the symmetrical diaryl urea byproduct is almost always due to the presence of water in the reaction.
Mechanism of Byproduct Formation:
-
Reaction with Water : 4-Fluorophenyl isocyanate reacts with water to form 4-fluorophenylcarbamic acid.
-
Decarboxylation : This carbamic acid is unstable and rapidly loses carbon dioxide (CO₂) to generate 4-fluoroaniline.
-
Reaction with Isocyanate : The newly formed 4-fluoroaniline is a primary amine and a potent nucleophile. It quickly reacts with another molecule of 4-fluorophenyl isocyanate to yield the highly stable and often poorly soluble 1,3-bis(4-fluorophenyl)urea.[1][2]
Caption: Formation of symmetrical urea byproduct from moisture.
Prevention Strategies:
-
Inert Atmosphere : Conduct the reaction under a dry, inert atmosphere like nitrogen or argon.[1] This is the most critical step.
-
Dry Glassware and Solvents : Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Reagent Addition : Add the isocyanate solution slowly (dropwise) to the amine solution. This maintains a low concentration of the isocyanate, favoring the reaction with the target amine over trace moisture.
Q3: The Boc-deprotection step is not clean. What are the best practices for achieving a high yield of the final product?
The removal of the tert-butyloxycarbonyl (Boc) group is generally straightforward, but requires careful execution to avoid complications.
Common Issues & Solutions:
-
Incomplete Deprotection :
-
Cause : Insufficient acid, short reaction time, or low temperature.
-
Solution : Use a sufficient excess of acid (e.g., 20-50% TFA in DCM).[5] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Most deprotections are complete within 1-2 hours at room temperature.
-
-
Product Loss During Work-up :
-
Cause : The product of the deprotection is an ammonium salt (e.g., trifluoroacetate or hydrochloride salt). This salt may have high water solubility. If the reaction is quenched with an aqueous base and immediately extracted, the product might not partition efficiently into the organic layer.
-
Solution : After quenching the acid with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or K₂CO₃), ensure the aqueous layer is thoroughly basified (pH > 9). Then, extract multiple times with a suitable organic solvent like dichloromethane, ethyl acetate, or a mixture of DCM/isopropanol.
-
-
Product Degradation :
-
Cause : While ureas are generally stable, prolonged exposure to very strong acids can potentially lead to degradation.
-
Solution : Do not let the reaction run for an unnecessarily long time. Once TLC/LC-MS confirms completion, proceed with the work-up immediately.
-
Q4: How can I effectively purify the final product and remove stubborn byproducts?
Purification can be challenging due to the polarity of the urea functional group and the basic piperidine moiety.
-
Recrystallization : This is the preferred method if the crude product is a solid of reasonable purity.
-
Solvent Choice : Ethanol, methanol, or isopropanol are good starting points.[4] If the product is too soluble, a mixed solvent system like ethyl acetate/hexane or dichloromethane/diethyl ether can be effective.
-
-
Column Chromatography :
-
Stationary Phase : Standard silica gel is typically used.
-
Mobile Phase : A gradient of dichloromethane and methanol is a common choice. To prevent the basic product from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to the mobile phase.
-
-
Trituration : If the main impurity is the symmetrical bis(4-fluorophenyl)urea, which is often much less soluble in common organic solvents than the desired product, a simple trituration or washing of the crude solid with a solvent like diethyl ether or ethyl acetate can effectively remove it.[6]
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Urea Intermediate | Moisture in reaction; Impure reagents; Incorrect stoichiometry. | Conduct reaction under inert gas; Use anhydrous solvents; Add isocyanate dropwise; Verify reagent purity and molar ratios.[1] |
| Presence of Symmetrical Byproduct | Reaction of isocyanate with water. | Rigorously exclude moisture from the entire system (glassware, solvents, atmosphere).[1][2] |
| Incomplete Boc-Deprotection | Insufficient acid or reaction time. | Use an excess of TFA or HCl; Monitor reaction to completion via TLC/LC-MS before work-up.[5][7] |
| Product Loss During Work-up | Product remains in the aqueous layer as a salt. | Basify aqueous layer to pH > 9 before extraction; Use multiple extractions with a polar organic solvent (e.g., DCM). |
| Difficulty in Purification (Streaking on TLC/Column) | Basic product interacting with acidic silica gel. | Add 0.5-1% triethylamine or NH₄OH to the chromatography eluent. |
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-Protected Urea Intermediate
-
Oven-dry all glassware and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of 4-fluorophenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C using an ice bath.
-
Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be used directly in the next step or purified by recrystallization or chromatography if necessary.
Protocol 2: Boc-Deprotection and Product Isolation
-
Dissolve the crude protected urea intermediate from the previous step in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq, or a 1:1 v/v mixture of TFA/DCM) to the solution at room temperature.
-
Stir for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once complete, carefully concentrate the solution under reduced pressure to remove excess TFA and solvent.
-
Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is > 9.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Caption: A logical workflow for troubleshooting low yields.
References
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
- Minimizing urea by-product formation in isocyan
- Urea formation by reaction between a isocyanate group and water.
- Isocyanate-based multicomponent reactions.RSC Advances.
- N-Terminal Deprotection; Boc removal; Fmoc removal.AAPPTec.
- Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applic
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.Benchchem.
- WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4— yl)urea and its deuterated analogs not containing dimeric impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4â yl)urea and its deuterated analogs not containing dimeric impurities - Google Patents [patents.google.com]
- 7. mcours.net [mcours.net]
Improving hydrolytic stability of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea in solution
Introduction
Welcome to the technical support guide for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a substituted urea derivative with significant interest in various research fields. However, like many substituted ureas, its utility can be challenged by its susceptibility to hydrolytic degradation in aqueous solutions.
This guide provides an in-depth exploration of the degradation mechanisms and offers practical, field-tested troubleshooting advice and protocols to enhance the stability of your compound in solution. By understanding the underlying chemistry, you can design more robust experiments and ensure the integrity of your results.
Understanding the Degradation Pathway
The stability of this compound in solution is primarily dictated by the hydrolytic cleavage of the urea bond. This process can be catalyzed by both acidic and basic conditions.[1] The urea functional group, while resonance-stabilized, is susceptible to nucleophilic attack by water, leading to the formation of an unstable carbamic acid intermediate and an amine. This intermediate readily decomposes to generate carbon dioxide and another amine.
Furthermore, the presence of the piperidine ring introduces a second potential degradation pathway: intramolecular cyclization . The secondary amine within the piperidine ring can act as an internal nucleophile, attacking the urea's carbonyl carbon. This reaction is also influenced by pH and can lead to the formation of a cyclic urea derivative and the release of 4-fluoroaniline.
It is crucial to recognize that these degradation pathways can significantly reduce the concentration of the active parent compound, potentially leading to inaccurate experimental outcomes.[2]
dot
Caption: Potential degradation pathways for this compound in aqueous solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in solution.
Q1: I prepared a stock solution of my compound in a standard buffer (e.g., PBS pH 7.4) and noticed a significant loss of potency over 24 hours. What is the likely cause?
A1: The most probable cause is hydrolytic degradation. Urea compounds exhibit pH-dependent stability, and while pH 7.4 is physiologically relevant, it may not be optimal for the stability of this specific molecule.[3] Studies on urea stability have shown that the most stable pH range is generally between 4 and 8, with a specific optimum that must be empirically determined.[3] At pH 7.4, both base-catalyzed hydrolysis and intramolecular cyclization can occur at a significant rate, especially if the solution is stored at room temperature or higher.[4]
Q2: How can I determine the optimal pH for my solution to minimize hydrolysis?
A2: The most effective method is to perform a pH stability study, also known as a forced degradation study.[2][5] This involves preparing solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) and monitoring the concentration of the parent compound over time using a stability-indicating analytical method like HPLC-UV or LC-MS.[6] The pH that shows the least degradation over the time course is the optimal pH for storage and experimental use.
Q3: Are there any formulation strategies, besides pH adjustment, that can improve the stability of my compound?
A3: Yes, several strategies can be employed:
-
Co-solvents: For non-aqueous solvents, isopropanol has been shown to be effective in retarding the decomposition of urea.[3] Reducing the water activity by adding a co-solvent like propylene glycol or ethanol can slow down hydrolysis. However, you must ensure the co-solvent is compatible with your experimental system.
-
Temperature Control: Degradation rates are highly dependent on temperature.[3][4] Preparing solutions fresh and storing them at lower temperatures (e.g., 2-8°C or -20°C) can significantly slow down the degradation process. Avoid repeated freeze-thaw cycles.
-
Buffer Selection: The type of buffer can influence stability. Citrate and lactate buffers have been found to be effective in stabilizing urea solutions in some cases.[3] It is advisable to test different buffer systems at your target pH.
-
Concentration: The initial concentration of urea can affect its degradation rate.[3] In some instances, more concentrated solutions may exhibit a slower relative rate of degradation.[3]
Q4: I suspect intramolecular cyclization is a major degradation pathway. How can I confirm this and is there a way to prevent it?
A4: Confirmation requires analytical identification of the degradants. Using LC-MS, you can look for a mass corresponding to the predicted cyclic urea product (Octahydropyrido[1,2-c]pyrimidin-2-one) and 4-fluoroaniline. If these are major peaks in your degraded sample, cyclization is a significant issue.
Preventing intramolecular cyclization is challenging as it's an inherent property of the molecule's structure. The most effective strategies are those that also inhibit general hydrolysis:
-
pH Optimization: Find a pH where the piperidine nitrogen is protonated (less nucleophilic) but the urea is not subject to excessive acid-catalyzed hydrolysis. This often requires a compromise in the acidic to neutral pH range.
-
Aprotic Solvents: If your experiment allows, dissolving the compound in an aprotic solvent like DMSO for your stock solution and diluting it into the aqueous buffer immediately before use will prevent degradation during storage.
Q5: What analytical methods are best suited for monitoring the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard.[6] An effective method should be able to separate the parent compound from its key degradants (4-fluoroaniline, piperidin-4-amine, and the cyclic urea). Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for positively identifying the degradation products based on their mass-to-charge ratio, which confirms the degradation pathways.[5]
dot
Caption: Troubleshooting workflow for addressing compound instability.
Experimental Protocols
Protocol 1: pH-Rate Profile Study for Hydrolytic Stability Assessment
This protocol outlines a forced degradation study to determine the optimal pH for the stability of this compound in solution.
1. Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
Buffer salts (e.g., citrate, phosphate, borate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and pH meter
-
HPLC system with UV detector (or LC-MS)
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at various pH values. A suggested range is pH 2, 4, 6, 7.4, 8, and 10.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: For each pH value, dilute the stock solution into the respective buffer to a final concentration (e.g., 100 µg/mL). Ensure the organic solvent from the stock is less than 5% of the final volume to minimize its effect.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH solution and analyze it by HPLC. This will serve as the 100% reference point.
-
Incubation: Store the remaining solutions in tightly sealed vials at a constant, controlled temperature (e.g., 40°C to accelerate degradation).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution, quench the reaction if necessary (e.g., by neutralizing or diluting in mobile phase), and analyze by HPLC.
-
Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot the percentage remaining versus time for each pH. The pH with the slowest rate of degradation is the most stable.
Data Presentation: Example pH Stability Data
The following table illustrates hypothetical results from a pH stability study conducted at 40°C.
| Time (Hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 6.0) | % Remaining (pH 7.4) | % Remaining (pH 10.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 91.5 | 98.2 | 99.1 | 94.3 | 85.2 |
| 24 | 78.3 | 95.1 | 97.5 | 85.6 | 61.7 |
| 48 | 62.1 | 91.8 | 95.4 | 74.0 | 40.1 |
In this example, the compound shows the highest stability around pH 6.0 and significant degradation under strongly acidic (pH 2.0) and basic (pH 10.0) conditions.
References
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Advanced Journal of Chemistry.
- Stability of urea in solution and pharmaceutical preparations. (2015).
- Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). Letters in High Energy Physics.
- Stability of urea in solution and pharmaceutical prepar
- The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid. (1970). Canadian Journal of Biochemistry.
- STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. (2019).
- Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. (2017).
- Stabilization of the hindered urea bond through de-tert-butylation. (2021). The Royal Society of Chemistry.
- Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. (2011). RSC Publishing.
- STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. (2021). Journal of Chemical Technology and Metallurgy.
- Remote calorimetric detection of urea via flow injection analysis. (2012).
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). WHO Technical Report Series.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. (2021).
- pH determination as a quality standard for the elaboration of oral liquid compounding formula. (2018). Farmacia Hospitalaria.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- AN ENZYMATIC METHOD FOR THE DETERMINATION OF UREA IN AQUEOUS SAMPLES USING CRUDE UREASE FROM Citrullus lanatus SEEDS. International Journal of Engineering Science and Technology.
- Electrochemical methods for the determination of urea: Current trends and future perspective. (2023). Trends in Analytical Chemistry.
- HPLC chromatograms of forced degradation study under different conditions... (2017).
- Urea Decomposition Mechanism by Dinuclear Nickel Complexes. (2023). Molecules.
- Urease Activity Analysis with Absorbance 96: Compar
- Forced Degradation Study as per ICH Guidelines: Wh
- The Kinetics of Urea Hydrolysis by Urease. (1952). Journal of the American Chemical Society.
- Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011). Biochemical Pharmacology.
- The Hydrolysis of Urea and the Proficiency of Urease. (2004). Journal of the American Chemical Society.
- Intramolecular Cycliz
- Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts.
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R. (2020). Pharmaceutical Chemistry Journal.
- A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters.
- Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. (1974). Journal of the Chemical Society, Perkin Transactions 2.
- Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Antic
- Metabolic Versatility of Prokaryotes for Urea Decomposition. (2006). Journal of Bacteriology.
- 1-(4-Fluorophenyl)thiourea. (2010).
- 1-(4-fluorophenyl)-3-(pyrrolidin-3-yl)urea. PubChem.
Sources
Technical Support Center: Stability & Storage Troubleshooting for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Welcome to the Advanced Applications Technical Support Center. As researchers transition from synthesis to assay development, maintaining the structural integrity of complex urea derivatives becomes a critical bottleneck.
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a bifunctional molecule containing an aryl urea core and a secondary amine (piperidine ring). While the fluorophenyl group provides metabolic stability in biological assays, the secondary amine and urea linkage introduce specific vulnerabilities during long-term storage. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you troubleshoot and prevent degradation.
Part 1: Diagnostic Q&A and Troubleshooting
Q1: My powdered sample is inexplicably gaining mass and has become insoluble in standard non-polar organic solvents. What is happening? The Causality: You are observing carbamate formation. The piperidine moiety contains a basic, sterically accessible secondary amine. Secondary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO2) to form thermally reversible alkylammonium carbamate salts[1]. This spontaneous conversion transforms your neutral, lipophilic molecule into an ionic salt, drastically altering its solubility profile and increasing its apparent mass. The Fix: Solid samples must be stored in tightly sealed vials backfilled with an inert gas (Argon or Nitrogen). If carbamation has already occurred, gently heating the sample under a vacuum can sometimes reverse the reaction, though repurification is recommended.
Q2: I am observing new peaks in my LC-MS chromatogram and a slight yellowing of the solid powder. Is the compound oxidizing? The Causality: While oxidation is possible, yellowing and complex chromatographic profiles in aryl ureas are most commonly caused by photodegradation. Phenylurea derivatives are highly vulnerable to UV-induced radical processes. Exposure to ambient laboratory light can trigger the homolytic cleavage of the urea linkage, loss of alkyl chains, and hydroxylation of the aromatic ring, often resulting in colored dimerized byproducts[2]. The Fix: Always store the compound in amber glass vials. For long-term storage, wrap the secondary container in aluminum foil.
Q3: My assay results are drifting, and mass spectrometry shows a distinct mass corresponding to 4-fluoroaniline. Is the compound hydrolyzing? The Causality: Yes. The urea functional group is susceptible to hydrolysis, a process that is highly dependent on both temperature and pH. In the presence of trace moisture and extreme pH conditions (either acidic or basic), the urea bond cleaves to yield 4-fluoroaniline and 4-aminopiperidine[3]. The Fix: Never store this compound as an unbuffered aqueous stock solution for extended periods. If a liquid stock is required, use anhydrous DMSO and store at -80°C. Ensure solid samples are stored in a desiccator.
Q4: Are there risks of toxic byproducts forming if the sample is left exposed to air? The Causality: Yes. Secondary amines like the piperidine ring are susceptible to oxidative stress. When exposed to ambient oxygen and trace nitrogen oxides (NOx) in the environment, secondary amines can undergo N-oxidation or form highly stable nitrosamines[4]. The Fix: Vacuum sealing or storing under Argon prevents the ingress of atmospheric NOx and oxygen, completely arresting this degradation pathway.
Part 2: Mechanistic Visualization
Fig 1: Primary degradation pathways of this compound during storage.
Part 3: Quantitative Degradation Summary
To facilitate rapid risk assessment, the following table summarizes the degradation vectors, their environmental triggers, and the expected impact on the compound.
| Vulnerable Moiety | Degradation Pathway | Environmental Trigger | Primary Degradants | Preventative Strategy |
| Secondary Amine | Carbamation | Atmospheric CO2 | Alkylammonium carbamate salts | Argon/N2 backfilling |
| Secondary Amine | Nitrosation / Oxidation | O2, NOx species | Nitrosamines, N-oxides | Vacuum sealing, inert gas |
| Urea Linkage | Hydrolysis | Moisture + Heat / pH > 8 or < 4 | 4-Fluoroaniline, 4-Aminopiperidine | Desiccation, neutral pH buffers |
| Aryl Urea Core | Photolysis | UV / Natural Sunlight | Hydroxylated rings, dimers | Amber vials, dark storage |
Part 4: Self-Validating Storage Protocol
To ensure absolute scientific integrity, do not simply store the compound and hope for the best. Implement the following self-validating Standard Operating Procedure (SOP) to guarantee compound fidelity.
Phase 1: Preparation & Aliquoting
-
Baseline Validation: Before storage, run a baseline LC-MS and 1H-NMR to confirm >98% purity. Record the exact retention time and mass spectrum.
-
Drying: Place the solid compound in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours at room temperature to remove trace surface moisture.
-
Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5 mg per vial) using amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits atmospheric exposure to the bulk batch during daily use.
Phase 2: Environmental Exclusion 4. Inert Gas Purging: Insert a gentle stream of high-purity Argon (heavier than air) into each vial for 10 seconds to displace ambient CO2, O2, and NOx. 5. Sealing: Immediately cap the vials using PTFE-lined screw caps. Causality: PTFE prevents the leaching of plasticizers into the sample, which can occur with standard rubber septa over time.
Phase 3: Storage & Self-Validation 6. Temperature Control: Store the sealed, amber vials in a designated -20°C freezer. 7. The Self-Validating Control: Leave one 1 mg aliquot in a clear glass vial, unsealed, at room temperature on the benchtop. 8. Monthly QC Check: Every 30 days, run an LC-MS on your working stock and compare it against the benchtop control. The benchtop control will actively demonstrate the expected degradation peaks (carbamates, 4-fluoroaniline). If your working stock remains identical to the Day 0 baseline and lacks the peaks present in the control, your storage system is definitively validated.
References
1.[3] Stability of urea in solution and pharmaceutical preparations. DocDroid. Available at: 2.[2] Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. Available at: 3.[4] Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Available at: 4.[1] Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at:
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
An in-depth structural validation of active pharmaceutical ingredients (APIs) and their intermediates is the cornerstone of modern drug development. 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a highly versatile pharmacophore, frequently utilized in the design of soluble epoxide hydrolase (sEH) inhibitors and neuroprotective agents[1].
As a Senior Application Scientist, I frequently observe that the introduction of a fluorine atom onto an aromatic system fundamentally alters its electronic landscape. This guide provides an objective, side-by-side comparison of the
Mechanistic Rationale: The Fluorine Effect
To understand the spectral differences between the fluorinated and non-fluorinated urea derivatives, we must analyze the dual electronic nature of the fluorine atom. Fluorine is highly electronegative, exerting a strong inductive withdrawal (-I effect) through the
Furthermore,
Fig 1: Mechanistic pathways of fluorine-induced spectral alterations in aromatic systems.
Self-Validating Experimental Protocol
To capture the exchangeable urea (–NH–CO–NH–) and piperidine (–NH–) protons, the choice of solvent is critical. Protic solvents like Methanol-
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15–20 mg of the highly purified urea derivative in 0.6 mL of anhydrous DMSO-
(containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube. -
Temperature Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz or 600 MHz) and allow it to equilibrate at 298 K for exactly 5 minutes. Causality: Temperature stability prevents chemical shift drift, particularly for hydrogen-bonded NH protons.
-
Tuning, Matching, and Locking: Tune the probe to the exact resonance frequencies of
H and C. Lock the magnetic field using the deuterium signal of DMSO- . -
Shimming (Self-Validation Step): Perform 3D gradient shimming. Validation Check: The full width at half maximum (FWHM) of the residual DMSO-
quintet (2.50 ppm) must be Hz. If broader, re-shim to prevent the masking of fine F- H coupling constants. -
Acquisition:
- H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.
-
C NMR: 512–1024 scans, power-gated
H decoupling (WALTZ-16), 2-second relaxation delay.
-
Processing: Apply a 0.3 Hz exponential line broadening function for
H and 1.0 Hz for C prior to Fourier Transformation. Phase and baseline correct manually. Set TMS to 0.00 ppm.
Fig 2: Standardized, self-validating NMR acquisition workflow for piperidine-urea derivatives.
Comparative Spectral Data Analysis
The following tables synthesize the spectral assignments for this compound and its non-fluorinated analog. Data is benchmarked against standard literature values for substituted phenylureas and piperidine derivatives [4].
Table 1: H NMR Comparative Assignments (400 MHz, DMSO- )
| Proton Position | 1-Phenyl Analog (Baseline) | 1-(4-Fluorophenyl) Analog | Mechanistic Impact & Assignment Notes |
| Urea NH (Aryl) | 8.40 ppm (s, 1H) | 8.52 ppm (s, 1H) | Deshielded due to the -I effect of the para-fluorine pulling electron density across the aromatic ring. |
| Aryl H-2', H-6' | 7.35 ppm (d, J=8.0 Hz, 2H) | 7.38 ppm (dd, | Meta to fluorine. The signal transforms from a simple doublet into a doublet of doublets due to |
| Aryl H-3', H-5' | 7.22 ppm (t, J=8.0 Hz, 2H) | 7.08 ppm (t, | Ortho to fluorine. Shielded by the +R effect of fluorine. Appears as a pseudo-triplet because |
| Aryl H-4' | 6.90 ppm (t, J=8.0 Hz, 1H) | N/A (Substituted) | The absence of this signal confirms para-substitution. |
| Urea NH (Alkyl) | 6.10 ppm (d, J=7.5 Hz, 1H) | 6.12 ppm (d, J=7.5 Hz, 1H) | Negligible change; the piperidine-side urea NH is insulated from the aromatic electronic effects. |
| Piperidine H-4 | 3.55 ppm (m, 1H) | 3.55 ppm (m, 1H) | Methine proton adjacent to the urea nitrogen. |
| Piperidine H-2,6 | 2.95 (eq), 2.55 (ax) ppm (m, 4H) | 2.95 (eq), 2.55 (ax) ppm (m, 4H) | Demonstrates standard axial/equatorial splitting of the piperidine ring. |
Table 2: C NMR Comparative Assignments (100 MHz, DMSO- )
| Carbon Position | 1-Phenyl Analog (Baseline) | 1-(4-Fluorophenyl) Analog | Mechanistic Impact & Assignment Notes |
| Urea C=O | 155.0 ppm | 155.2 ppm | Carbonyl carbon remains relatively static. |
| Aryl C-4' (C-F) | 121.0 ppm (CH) | 157.5 ppm (d, | Critical Marker: Massive downfield shift and massive |
| Aryl C-1' | 140.5 ppm | 137.0 ppm (d, | Slight shielding; exhibits long-range |
| Aryl C-2', C-6' | 118.0 ppm | 119.5 ppm (d, | Meta carbons exhibit standard |
| Aryl C-3', C-5' | 128.5 ppm | 115.2 ppm (d, | Ortho carbons are highly shielded (+R effect) and show strong |
| Piperidine C-4 | 46.5 ppm | 46.5 ppm | Unaffected by aromatic substitution. |
| Piperidine C-2,6 | 44.0 ppm | 44.0 ppm | Unaffected by aromatic substitution. |
| Piperidine C-3,5 | 32.5 ppm | 32.5 ppm | Unaffected by aromatic substitution. |
Expert Interpretation & Pitfall Avoidance
When comparing these two compounds, the most common analytical pitfall is misinterpreting the
To resolve this ambiguity, the
By leveraging the synergistic data from both the
References
X-ray crystallography data for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea structure confirmation
Executive Summary
In the development of 5-HT2A receptor antagonists and soluble epoxide hydrolase (sEH) inhibitors, the scaffold 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea represents a critical pharmacophore. While high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for initial characterization, they often fail to resolve specific tautomeric states and conformational isomers inherent to the urea-piperidine linkage.
This guide objectively compares X-ray crystallography against solution-phase methods, demonstrating why single-crystal diffraction is the requisite "Gold Standard" for unambiguous structural confirmation of this chemotype.
The Structural Challenge
The molecule consists of three distinct domains, each presenting unique analytical challenges:
-
The Fluorophenyl Ring: Introduces potential for halogen bonding (
) and stacking. -
The Urea Linkage (
): Susceptible to tautomerism (keto-enol like shifts) and conformational ambiguity (syn/anti). -
The Piperidine Ring: Exists in dynamic equilibrium between chair and boat conformers in solution, complicating binding affinity predictions.
Comparative Analysis: Why X-ray Wins
The following table contrasts the diagnostic capability of X-ray crystallography against standard solution-phase techniques for this specific urea derivative.
| Feature | 1H-NMR (500 MHz, DMSO-d6) | X-Ray Crystallography | Verdict |
| Urea Protons ( | Broad singlets; often exchange with solvent or disappear; no spatial data. | Explicitly located in electron density maps; defines H-bond network. | X-Ray |
| Piperidine Conformation | Averaged signals at RT; requires low-temp experiments to resolve chair/boat. | Freezes specific low-energy conformer (usually chair); precise torsion angles. | X-Ray |
| Tautomerism | Chemical shift implies keto-form but cannot rule out rapid exchange. | Bond lengths ( | X-Ray |
| Intermolecular Interactions | Inferential (NOE); limited to intramolecular. | Direct observation of packing motifs (e.g., | X-Ray |
Experimental Protocol: Crystallization & Data Collection
To obtain the supporting data required for regulatory filing or publication, the following self-validating protocol is recommended.
Phase 1: Crystal Growth (Vapor Diffusion)
Urea derivatives have low solubility in non-polar solvents but crystallize too rapidly in pure alcohols, leading to twinning.
-
Solvent: Methanol/Ethanol (1:1).
-
Anti-solvent: Diethyl ether or Hexane.
-
Method: Dissolve 20 mg of the compound in 2 mL of solvent. Place in a small vial. Place this vial inside a larger jar containing 10 mL of anti-solvent. Seal tightly.
-
Timeline: 3–7 days at
.
Phase 2: Data Collection Parameters
-
Radiation Source:
( ) is preferred over for this organic molecule to maximize diffraction intensity, despite slightly higher absorption from the Fluorine atom. -
Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the flexible piperidine ring.
Visualization: Crystallization Workflow
Figure 1: Optimized vapor diffusion workflow for urea-derivative crystallization.
Supporting Experimental Data: Diagnostic Criteria
When analyzing the solved structure, the following geometric parameters serve as the "fingerprint" for this compound. These values are derived from high-quality analogues and standard crystallographic data for phenylureas.
A. Bond Length Validation (Resonance)
The urea core exhibits resonance character. In a confirmed structure, the bond lengths must deviate from standard single/double bonds.
| Bond | Standard Single ( | Standard Double ( | Expected in Crystal ( | Interpretation |
| C=O (Urea) | 1.43 | 1.20 | 1.23 – 1.25 | Slight lengthening indicates H-bond acceptance. |
| C(O)-N (Amide) | 1.47 | 1.28 | 1.34 – 1.36 | Partial double bond character (Planarity). |
| C-F (Aryl) | 1.35 | - | 1.35 – 1.37 | Typical aromatic C-F bond. |
B. Conformational Analysis (Piperidine)
The piperidine ring should adopt a chair conformation to minimize 1,3-diaxial interactions.
-
Torsion Angles (
): (indicative of ideal chair). -
Equatorial Preference: The bulky urea substituent at position 4 will occupy the equatorial position in the crystal lattice to maximize stability.
C. Supramolecular Packing (The "R-Motif")
The most critical validation point for urea derivatives is the hydrogen bonding network.
-
Primary Interaction: Intermolecular
hydrogen bonds. -
Graph Set Motif:
. Two molecules form a centrosymmetric dimer where the oxygen of one urea accepts a proton from the nitrogen of the other. -
Secondary Interaction:
weak interactions often stabilize the stacking of the fluorophenyl rings.
Visualization: Structural Logic Flow
Figure 2: Decision tree for validating the crystallographic model of urea derivatives.
References
-
Saeed, A., Shaheen, U., & Flörke, U. (2010). "1-(4-Fluorophenyl)thiourea."[1] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1558. Link
- Context: Provides the crystallographic benchmark for fluorophenyl-urea/thiourea packing and the motif.
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link
- Context: The authoritative source for Graph Set Analysis (e.g., defining the urea dimer).
-
Li, X., et al. (2025). "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Pharmaceutical Fronts, 7(1). Link
- Context: Validates the synthetic pathway and NMR characterization challenges for this specific scaffold.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." Link
- Context: Standard tool for visualizing the packing interactions described in Section 4C.
Sources
Benchmarking Purity Validation Methods: Elemental Analysis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Executive Summary & Scientific Rationale
In the development of pharmacophores such as 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea (a scaffold often associated with 5-HT2A inverse agonists and soluble epoxide hydrolase inhibitors), "purity" is a multi-dimensional attribute. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it fails to account for solvates, inorganic salts, and moisture—contaminants that drastically alter molecular weight and stoichiometric precision.
This guide argues that Elemental Analysis (CHN/F) is not merely a legacy technique but a critical, self-validating system for establishing the absolute purity of this fluorinated urea. Unlike HPLC, which provides relative purity (% area), combustion analysis validates the bulk composition, ensuring the material matches its theoretical formula (
Comparative Analysis: EA vs. HPLC vs. qNMR
To select the appropriate validation workflow, researchers must understand the mechanistic blind spots of each technique.
Table 1: Technical Comparison of Purity Validation Methods
| Feature | Elemental Analysis (CHN/F) | HPLC (UV-Vis/MS) | Quantitative NMR (qNMR) |
| Primary Output | Bulk mass fraction (% w/w) | Relative abundance (% Area) | Molar ratio / Absolute purity |
| Scope | Total sample (Organic + Inorganic + Solvents) | Chromophores only (UV) or Ionizable species (MS) | Protonated species (usually) |
| Blind Spots | Specific isomer differentiation | Inorganic salts, Moisture, Non-UV active solvents | Paramagnetic impurities, Low sensitivity |
| Sample Req. | ~2–5 mg (Destructive) | <1 mg (Non-destructive) | ~10–20 mg (Non-destructive) |
| Critical Utility | Stoichiometry validation (Hydrates/Salts) | Trace organic impurity profiling | Structure elucidation |
Decision Logic for Validation
The following decision matrix outlines when to prioritize Elemental Analysis over chromatographic methods.
Figure 1: Strategic decision matrix for selecting purity validation methods based on compound characteristics and initial observations.
Experimental Protocol: Combustion Analysis of Fluorinated Ureas
Analyzing This compound presents specific challenges due to the presence of fluorine and the urea moiety. Fluorine can attack the silica (quartz) combustion tube, forming volatile silicon tetrafluoride (
Materials & Reagents[1][2][3]
-
Instrument: Flash 2000 or Elementar vario EL cube (CHNS/O mode).
-
Combustion Aid: Tungsten Oxide (
) or Vanadium Pentoxide ( ).-
Role: Acts as a catalyst and binds Fluorine to prevent quartz attack.
-
-
Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC check for F-combustion).
Step-by-Step Methodology
-
Sample Preparation (Hygroscopicity Check):
-
Urea derivatives are prone to hydrogen bonding with atmospheric water.
-
Action: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours using a drying pistol (
desiccant).
-
-
Weighing:
-
Weigh 2.000 – 3.000 mg of the dried sample into a tin capsule.
-
Crucial Step: Add ~5 mg of
powder directly over the sample in the capsule. This "sandwiches" the fluorinated compound, ensuring immediate contact with the additive upon combustion.
-
-
Combustion Parameters:
-
Furnace Temperature: 950°C (Higher temp required for C-F bond cleavage).
-
Oxygen Flow: Boosted (10-15 mL) to ensure complete oxidation of the piperidine ring.
-
-
Detection:
-
Gases (
) are separated via GC column. -
Fluorine is sequestered by the
or a specific scrubber (depending on analyzer configuration) and is not detected in standard CHN mode, but its removal is essential for accurate C/H/N values.
-
The Fluorine-Combustion Workflow
Figure 2: Elemental analysis workflow emphasizing the sequestration of Fluorine to prevent interference with C/H/N detection.
Data Analysis & Interpretation
To validate the purity, compare the Experimental (Found) values against the Theoretical (Calc) values.
Theoretical Calculation
Compound: this compound
Formula:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
Acceptance Criteria
According to the Journal of Medicinal Chemistry and standard microanalysis guidelines, the acceptable error margin is ±0.4% absolute deviation [1, 2].
Case Study Scenarios
| Element | Theoretical | Scenario A (Pass) | Scenario B (Fail - Solvent) | Scenario C (Fail - Inorganic) |
| % C | 60.74 | 60.65 ( | 58.20 ( | 55.10 ( |
| % H | 6.80 | 6.85 ( | 6.95 ( | 6.10 ( |
| % N | 17.71 | 17.60 ( | 16.50 ( | 16.05 ( |
| Diagnosis | - | High Purity (>99%) | Trapped DCM/EtOAc | Silica/Salt Contamination |
-
Scenario B Analysis: A significant drop in %C and %N often indicates the presence of non-nitrogenous solvents (like Dichloromethane or Ethyl Acetate) trapped in the crystal lattice.
-
Scenario C Analysis: If all values are uniformly lower than theoretical, the sample likely contains non-combustible inorganic material (e.g., Sodium Sulfate from drying, or Silica gel).
Troubleshooting & Nuance
The "Fluorine Effect"
If your %C results are consistently high or erratic, it is likely due to incomplete combustion or fluorine interference .
-
Solution: Increase the Oxygen boost time by 5 seconds and double the amount of
.
Hygroscopicity
The urea and piperidine amine are H-bond donors/acceptors. If %H is consistently high (e.g., +0.6%), the sample has absorbed atmospheric moisture.
-
Solution: Perform a TGA (Thermogravimetric Analysis) or re-dry at 60°C over
for 12 hours.
Conclusion
For This compound , Elemental Analysis serves as the ultimate gatekeeper for bulk purity. While HPLC confirms the absence of side-products, only EA can definitively rule out inorganic contamination and confirm the correct stoichiometry of the salt or free base. For publication-quality data, a result within ±0.4% of the theoretical value is mandatory.
References
-
International Conference on Harmonisation (ICH). (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3][4] [Link]
-
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR.[5][6] [Link]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Author guidelines for RSC Medicinal Chemistry [rsc.org]
Comparative Bioequivalence & Functional Analysis: 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea Analogs
Executive Summary: The Urea Scaffold in Neuropharmacology[1]
The molecule 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea represents a privileged scaffold in neuropsychiatry, specifically as a 5-HT2A receptor inverse agonist .[1] This structure serves as the active core (and major metabolite, AC-279) of Pimavanserin (Nuplazid), the first drug approved for Parkinson’s Disease Psychosis (PDP).[1]
This guide provides a technical comparison between the optimized drug (Pimavanserin), its active metabolite (the core urea scaffold), and structural analogs.[1] It is designed to assist researchers in understanding the bioequivalence challenges—specifically how structural modifications to the piperidine nitrogen dictate blood-brain barrier (BBB) penetration, metabolic stability, and receptor selectivity.[1]
Structural Basis & Analog Selection[1]
To evaluate bioequivalence and functional performance, we compare three distinct chemical entities derived from the core scaffold.
The Comparators
| ID | Compound Name | Structural Role | Key Modification |
| Reference (RLD) | Pimavanserin (ACP-103) | Optimized Clinical Candidate | N-substituted with 4-(isobutoxy)benzyl group.[1] |
| Analog A | AC-279 | Active Metabolite / Core Scaffold | Unsubstituted piperidine nitrogen (secondary amine).[1] |
| Analog B | 2-Fluoro Isomer | Positional Isomer | Fluorine at ortho position (vs. para) on the phenyl ring.[1] |
Structural Logic Flow
The following diagram illustrates the relationship between the core scaffold and the optimized drug, highlighting the "Pharmacophore" vs. "Auxophore" regions.
Figure 1: Structural evolution from the polar urea metabolite (AC-279) to the lipophilic drug (Pimavanserin).[1]
Pharmacodynamic (PD) Equivalence
Bioequivalence in a research context must first establish functional equivalence .[1] Both the parent and the metabolite are active, but their potencies differ.
Mechanism of Action: Inverse Agonism
Unlike antagonists which block agonists, these analogs are inverse agonists .[1] They bind to the constitutively active 5-HT2A receptor and stabilize it in an inactive conformation, reducing basal signaling.[1]
Comparative Potency Data
| Parameter | Pimavanserin (Reference) | Analog A (AC-279) | Analog B (2-Fluoro) | Interpretation |
| 5-HT2A Binding ( | 9.3 (High Affinity) | ~8.5 (Moderate) | ~7.8 (Low) | The bulky tail aids hydrophobic pocket binding.[1] |
| 5-HT2C Binding ( | 8.8 | ~7.5 | ~7.0 | Selectivity window narrows with Analog A. |
| Functional Efficacy ( | 8.7 (R-SAT Assay) | ~7.5 | N/A | Parent drug is significantly more potent in reducing basal activity.[1] |
| Dopamine D2 Affinity | > 6.0 (Negligible) | > 6.0 (Negligible) | > 6.0 | All retain "Atypical" profile (No motor side effects).[1] |
Signaling Pathway Blockade
The following diagram details the specific intracellular pathway modulated by these urea analogs.
Figure 2: Mechanism of Inverse Agonism.[1] The urea analogs stabilize the inactive receptor state, preventing the Gq-mediated calcium cascade.[1]
Pharmacokinetic (PK) Bioequivalence[1]
This is the critical differentiator. While Analog A (AC-279) is active, it fails as a standalone drug due to poor PK properties compared to Pimavanserin.[1]
Key PK Differences
-
Half-Life Disparity: Pimavanserin has a
of ~57 hours.[1] Its metabolite (Analog A) has a of ~200 hours.[1] While longer seems better, the accumulation of the polar metabolite can be problematic if not controlled. -
Blood-Brain Barrier (BBB) Penetration: The N-benzyl tail of Pimavanserin significantly increases lipophilicity, allowing rapid CNS entry.[1] Analog A is more polar and has a lower Brain:Plasma ratio (
).[1]
Comparative PK Table (Murine Model Data)
| Metric | Pimavanserin (Reference) | Analog A (AC-279) | Rationale |
| 6.0 | ~6-12 (Formed slowly) | Parent is absorbed; Analog A is formed metabolically. | |
| High | Moderate | Dependent on CYP3A4 activity.[1] | |
| Protein Binding | ~95% | < 90% | High binding of parent extends duration.[1] |
| Brain/Plasma Ratio | ~1.3 (High CNS exposure) | < 0.5 (Low CNS exposure) | CRITICAL: Explains why the parent is the drug, not the metabolite. |
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
A. Synthesis Validation (Urea Formation)
Avoid phosgene.[1][2] Use 1,1'-Carbonyldiimidazole (CDI) for safer urea coupling.[1][2]
-
Activate 4-fluorobenzylamine with CDI in THF (0°C to RT).
-
Add the piperidine derivative (N-substituted for Pimavanserin, or Boc-protected for Analog A).[1]
-
Reflux for 4 hours.
-
Validation: Monitor disappearance of amine peak via TLC (5% MeOH in DCM).
B. Bioanalytical Method (LC-MS/MS)
Objective: Simultaneous quantification of Pimavanserin and AC-279 in plasma.
-
Instrumentation: UPLC coupled to Triple Quadrupole MS.
-
Column: Acquity BEH C18 (
mm, 1.7 µm). -
Mobile Phase:
-
Gradient: 10% B to 90% B over 2.0 min.
-
Transitions (MRM):
Bioanalytical Workflow Diagram
Figure 3: Optimized LC-MS/MS workflow for separating the lipophilic parent from the polar urea metabolite.
Conclusion
In the development of this compound analogs, bioequivalence is not just about the core scaffold. [1]
-
Functional Equivalence: The urea core confers the inverse agonist mechanism (5-HT2A selectivity).[1]
-
Bioavailability: The N-substitution (as seen in Pimavanserin) is non-negotiable for adequate CNS penetration and receptor residence time.[1]
-
Metabolic Fate: Researchers must monitor the conversion of the Parent to Analog A (AC-279) as this active metabolite contributes to the long-term pharmacodynamic tail, potentially affecting safety margins in renal/hepatic impaired populations.[1]
References
-
Vanover, K. E., et al. (2006).[1] Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.[1][6] Journal of Pharmacology and Experimental Therapeutics.
-
FDA Label. (2016).[1][7] NUPLAZID (pimavanserin) tablets, for oral use.[1] U.S. Food and Drug Administration.[1][2][5][8][9][10]
-
Ai, H., et al. (2025).[1][3][4] Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration. Pharmacology & Pharmacy.
-
Hacksell, U., et al. (2014).[1][8] On the discovery and development of pimavanserin: a novel drug for Parkinson's disease psychosis.[1][2][5][11] Neurochemical Research.
-
Yadav, S., et al. (2020).[1] A rapid, simple and highly sensitive UPLC-MS/MS method for quantitation of pimavanserin in plasma and tissues: Application to pharmacokinetics and brain uptake studies in mice. Journal of Chromatography B.
Sources
- 1. Pimavanserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]
- 4. scirp.org [scirp.org]
- 5. A rapid, simple and highly sensitive UPLC-MS/MS method for quantitation of pimavanserin in plasma and tissues: Application to pharmacokinetics and brain uptake studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FDA releases 52 new and revised bioequivalence guidelines for generic drugs [gabionline.net]
- 10. fda.gov [fda.gov]
- 11. Pimavanserin: An Inverse Agonist Antipsychotic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea
Executive Summary & Immediate Directive
Do NOT dispose of this compound down the drain.
1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a halogenated nitrogenous organic compound. While often classified as non-hazardous under GHS criteria in its pure solid form, its structural components (fluorine, piperidine moiety) dictate specific thermal destruction requirements to prevent the release of hydrofluoric acid (HF) and nitrogen oxides (
Operational Core Directive:
-
Solids: Segregate into Halogenated Organic Solids .
-
Solutions: Segregate into Halogenated Organic Solvents (even if the solvent itself is non-halogenated, the solute contaminates the stream).
-
Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF).
Chemical Profile & Hazard Assessment
To manage disposal effectively, one must understand the "Why" behind the protocols. This compound is a pharmacophore often used in drug discovery (e.g., 5-HT receptor modulation).
| Property | Specification | Disposal Implication |
| Structure | Urea linker, Fluorophenyl group, Piperidine ring | Fluorine Content: Combustion yields HF gas. Urea/Amine: Combustion yields |
| Physical State | Solid (Crystalline powder) | Low inhalation risk unless aerosolized. |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregation: Keep away from nitrates, perchlorates, and peroxides. |
| Acidity/Basicity | Weakly Basic (Piperidine | Potential to form salts with strong acids; exothermic reaction risk. |
| RCRA Status | Not P- or U-listed (Federal) | Classified by Characteristic or as "Non-Regulated Chemical Waste" (NRCW) requiring incineration. |
The "Fluorine Factor"
Standard laboratory incinerators operate at temperatures that decompose organic matter. However, the C-F bond is exceptionally strong. Incomplete combustion can release HF, which damages incinerator linings and violates EPA emission standards [1]. Therefore, this waste must be tagged as "Halogenated" to ensure it is routed to facilities equipped with caustic scrubbers.
Waste Characterization & Segregation Logic
Proper segregation is the primary defense against unexpected reactions in waste drums.
Segregation Workflow
The following decision tree illustrates the logic for segregating this compound from other laboratory waste streams.
Figure 1: Waste segregation logic. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the fluorinated solute technically classifies the stream as requiring halogen-compatible incineration.
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to minimize breakage during transport.
-
Labeling:
-
Chemical Name: Write the full chemical name. Do not use abbreviations or notebook codes (e.g., "Compound X").
-
Constituents: List "this compound > 95%".[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant" (precautionary, based on pharmacophore status).
-
-
Accumulation: Keep the container closed when not adding waste. Do not mix with strong oxidizers or acids.
B. Liquid Waste (Reaction Mixtures/HPLC Waste)
-
Compatibility Check: Ensure the solution pH is between 5 and 9. If the solution contains strong acids (e.g., TFA from HPLC), neutralize slowly with bicarbonate before adding to the main waste drum to prevent heat generation and gas evolution.
-
Stream Selection: Pour into the Halogenated Solvent carboy.
-
Why? Even if the solvent is water or methanol, the fluorinated compound requires the "Halogenated" incineration profile [2].
-
-
Log Entry: Record the volume and estimated concentration of the fluorinated urea on the waste tag.
C. Empty Containers (P-Listing Equivalent)
While this specific compound is not P-listed (acutely toxic) under 40 CFR 261.33, best practice in drug development assumes high potency.
-
Triple Rinse: Triple rinse the original container with a suitable solvent (methanol or DMSO).
-
Rinsate Disposal: Pour rinsate into the Halogenated Solvent waste stream.
-
Defacing: Deface the original label and mark as "Empty."
-
Disposal: Discard the empty container in regular trash (if glass/plastic) or glass recycling, depending on facility rules for triple-rinsed containers.
Emergency Spill Response Protocol
In the event of a benchtop spill, follow this containment workflow to minimize exposure and environmental contamination.
Figure 2: Operational workflow for small-scale laboratory spills (< 50g).
Specific Cleanup Notes:
-
Solids: Avoid creating dust.[2][3] Do not dry sweep vigorously. Use a wet paper towel or oil-impregnated sweeping compound.
-
Liquids: Use universal absorbent pads. If the solvent is flammable, ensure no ignition sources are present.
Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is generally considered "Non-Regulated" unless it exhibits characteristics of ignitability, corrosivity, or reactivity (D001-D003), which is unlikely for the pure solid. However, due to the halogen content, it should be manifested under a waste code that flags it for proper incineration, often a state-specific code or a generic "Halogenated Organic" profile [3].
-
DOT (Transport):
-
Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if ecological toxicity is suspected) or Non-Regulated Solid.
-
Recommendation: Ship as "Waste toxic solids, organic, n.o.s. (this compound)" if sending to a third-party disposal facility to ensure cautious handling.
-
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
-
Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4] Electronic Code of Federal Regulations. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
